molecular formula C15H12Cl2N4O B1665539 Adjudin CAS No. 252025-52-8

Adjudin

Número de catálogo: B1665539
Número CAS: 252025-52-8
Peso molecular: 335.2 g/mol
Clave InChI: VENCPJAAXKBIJD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Adjudin is a derivative of ionidamine that inhibits human spermatozoa capacitance, potentially by blocking chloride channels. It inhibits spermatozoa hyperactivated motility and the acrosome reaction and prevents sperm-egg fusion in zona-free hamster eggs. It also disrupts Sertoli-germ cell junctions by increasing tight junction and basal ectoplasmic specialization protein levels, which tightens the cell permeability barrier dose-dependently in vitro. This compound (25 and 50 mg/kg) increases testin expression in adult rat testes within one day and depletes spermatids and spermatocytes within 14 days. Under various dosing parameters, this compound reversibly induces infertility of male rats within 3-7 weeks, which lasts 4-14 weeks, without affecting serum levels of luteinizing hormone (LH), follicle stimulating hormone (FSH), or testosterone. This compound also decreases proliferation of SGC-7901, MDA-MB-231, Smmc-7721, and MIA Paca-2 cells (IC50s = 58, 13.8, 72.3, and 52.7 µM, respectively) and induces apoptosis via the caspase-3-dependent pathway.>This compound, also known as AF-2364, is a drug which is under development as a potential non-hormonal male contraceptive drug, which acts by blocking the production of sperm in the testes, but without affecting testosterone production. It is an analogue of the chemotherapy drug lonidamine, an indazole-carboxylic acid, and further studies continue to be conducted into this family of drugs as possible contraceptives. A study in 2013 indicated that this compound, similar to its analogue lonidamine, has properties that inhibit cancer growth by targeting mitochondria and blocking energy metabolism in certain kinds of tumor cells in mice, indicating that it has potential as a drug for cancer therapy.

Propiedades

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]indazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c16-10-6-5-9(12(17)7-10)8-21-13-4-2-1-3-11(13)14(20-21)15(22)19-18/h1-7H,8,18H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENCPJAAXKBIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040383
Record name 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252025-52-8
Record name 1-[(2,4-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252025-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adjudin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252025528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADJUDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZT8V72829
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Adjudin mechanism of action in male contraception

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Adjudin in Male Contraception

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as AF-2364, is a non-hormonal small molecule being investigated as a potential male contraceptive.[1] It is an analogue of lonidamine, initially developed for its anti-cancer properties.[1][2] this compound's contraceptive effect stems from its ability to reversibly disrupt spermatogenesis without affecting the hypothalamic-pituitary-gonadal axis, thereby maintaining normal testosterone levels.[3][4] This guide provides a detailed examination of the molecular mechanisms through which this compound exerts its effects, focusing on its interaction with testicular cells, the signaling pathways it modulates, and the experimental evidence supporting these findings.

Core Mechanism: Targeted Disruption of Cell Adhesion

The primary mechanism of this compound is the targeted disruption of cell adhesion between Sertoli cells and developing germ cells within the seminiferous epithelium.[3] This action is highly specific to a unique, testis-specific cell-cell anchoring junction known as the apical ectoplasmic specialization (apical ES).[5][6][7]

  • Target Site : The apical ES is an actin-rich adherens junction that anchors late-stage spermatids (specifically, step 8 to 19 elongating and elongated spermatids in rats) to the Sertoli cells.[5][8]

  • Action : this compound treatment leads to the breakdown of the apical ES. This weakens the adhesion between Sertoli cells and mature spermatids, causing the premature release, or "exfoliation," of these germ cells into the lumen of the seminiferous tubules.[2][7]

  • Cell Specificity and Reversibility : The process begins with the loss of the most mature spermatids, followed by round spermatids and spermatocytes.[2] Crucially, this compound does not affect spermatogonia or spermatogonial stem cells.[3][5] This ensures that once the compound is cleared from the system, the remaining stem cells can repopulate the epithelium, and spermatogenesis can resume, making the contraceptive effect fully reversible.[5][9]

  • Hormonal Profile : Studies in rats and rabbits have consistently shown that this compound does not alter the systemic levels of follicle-stimulating hormone (FSH), luteinizing hormone (LH), or testosterone.[4][10]

  • Blood-Testis Barrier Integrity : The blood-testis barrier (BTB), a critical structure for maintaining the immune privilege of the testis, is primarily formed by tight junctions and basal ectoplasmic specializations between adjacent Sertoli cells. This compound does not compromise the BTB.[4] In fact, studies have shown that following this compound administration, the BTB's function may even be enhanced, as evidenced by an increase in transepithelial electrical resistance and elevated expression of tight junction proteins.[11][12]

Signaling Pathways Modulated by this compound

This compound-induced disruption of the apical ES is not a simple structural event but the result of complex signaling cascades that remodel the actin cytoskeleton within Sertoli cells. The key pathways identified are centered around focal adhesion kinase (FAK), mTORC1, and the direct regulation of actin-binding proteins.

Integrin/Focal Adhesion Kinase (FAK) Pathway

This compound initiates its action at the cell membrane, likely by interacting with adhesion protein complexes. This triggers an intracellular signaling cascade that destabilizes the underlying cytoskeleton.

  • Initiation : The pathway is thought to begin with the activation of β1-integrin, a key adhesion receptor at the apical ES.[13]

  • FAK Activation : This leads to the phosphorylation and activation of Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion and cytoskeletal dynamics. Specifically, phosphorylation at tyrosine residue 407 (p-FAK-Y407) has been identified as a key event in this compound's action.[10][14]

  • Downstream Effectors : Activated FAK can then trigger multiple downstream pathways, including the Phosphatidylinositol 3-kinase (PI3K) and MAP kinase (MAPK) signaling cascades, which are known regulators of the actin network.[5][13]

FAK_Pathway This compound This compound Integrin β1-Integrin Complex This compound->Integrin FAK FAK Integrin->FAK Activates pFAK p-FAK (Y407) FAK->pFAK Phosphorylates PI3K PI3K Pathway pFAK->PI3K MAPK MAPK Pathway pFAK->MAPK Disruption Apical ES Disruption (Actin Destabilization) PI3K->Disruption MAPK->Disruption

Caption: this compound-induced FAK signaling pathway.

mTORC1/rpS6 Pathway

Recent studies have implicated the mTORC1 (mechanistic target of rapamycin complex 1) pathway in this compound's mechanism. This pathway is a central regulator of cell growth and proliferation and can also influence cytoskeletal organization.

  • Activation : this compound treatment leads to the activation of the mTORC1 complex.[10]

  • rpS6 Phosphorylation : A key downstream target of mTORC1 is the ribosomal protein S6 (rpS6). This compound induces the phosphorylation of rpS6, which appears to be linked to the disorganization of F-actin at the apical ES.[10]

mTORC1_Pathway This compound This compound Upstream Upstream Signals (FAK-dependent?) This compound->Upstream mTORC1 mTORC1 Upstream->mTORC1 Activates rpS6 rpS6 mTORC1->rpS6 Phosphorylates prpS6 p-rpS6 mTORC1->prpS6 Actin_Disorg F-Actin Disorganization prpS6->Actin_Disorg

Caption: this compound activation of the mTORC1/rpS6 pathway.

Direct Regulation of Actin Cytoskeleton Dynamics

This compound ultimately causes the disassembly of the highly organized actin filament bundles that form the backbone of the apical ES. It achieves this by altering the expression and localization of key actin regulatory proteins.[8]

  • Suppression of Eps8 : this compound suppresses the expression of Epidermal growth factor receptor pathway substrate 8 (Eps8), an important protein that both caps actin filaments and bundles them together. Loss of Eps8 prevents the maintenance of stable actin bundles.[8]

  • Mis-localization of Arp2/3 Complex : It causes the mis-localization of the Arp2/3 complex (Actin-Related Protein 2/3), a protein complex that initiates the formation of branched, web-like actin networks. This "unwanted" actin branching further destabilizes the parallel actin bundles required for strong adhesion.[8]

  • Disruption of Polarity Proteins : this compound also disrupts the localization of polarity proteins like PAR6 and 14-3-3 at the junctional site, which are crucial for maintaining the integrity and organization of the apical ES.[8]

Actin_Regulation cluster_normal Normal Apical ES cluster_this compound After this compound Treatment Eps8_n Eps8 Bundles_n Stable Actin Bundles Eps8_n->Bundles_n Maintains Arp3_n Arp3 Eps8_a Eps8 (Suppressed) Destabilized_a Destabilized Filaments Eps8_a->Destabilized_a Arp3_a Arp3 (Mis-localized) Branches_a Unwanted Branching Arp3_a->Branches_a Induces Branches_a->Destabilized_a This compound This compound This compound->Eps8_a This compound->Arp3_a

Caption: this compound's direct effects on actin regulatory proteins.

Quantitative Data Summary

The contraceptive effects of this compound have been quantified in several preclinical models, primarily in rats.

Table 1: Efficacy and Reversibility of this compound in Animal Models

ParameterSpeciesDosage RegimenTime to InfertilityTime to Full RecoveryReference(s)
Contraceptive Efficacy Rat50 mg/kg b.w., single oral doseGerm cell loss initiated~210 days[1][3]
Contraceptive Efficacy Rat50 mg/kg b.w., oral, 1x/week for 2 weeks~5 weeks (100%)~11 weeks[5]
Contraceptive Efficacy RabbitNot specifiedEffectiveReversible[5][11]

Table 2: Timeline of this compound-Induced Germ Cell Depletion in Rats

Germ Cell TypeHalf-time for Depletion from EpitheliumReference(s)
Elongating Spermatids (Step 8-19) ~6.5 hours[13]
Round Spermatids ~3 days[13]
Spermatocytes ~6 days[13]

Experimental Protocols

The mechanism of this compound has been elucidated through a combination of in vivo and in vitro experiments.

In Vivo Assessment of Contraceptive Efficacy

A typical workflow to assess the antispermatogenic effects of this compound in a rat model is outlined below.

Experimental_Workflow cluster_analysis start Select Adult Male Rats (e.g., Sprague-Dawley) treatment Administer this compound (e.g., 50 mg/kg, oral gavage) start->treatment sacrifice Sacrifice Animals at Time Points (e.g., 6h to 14d) treatment->sacrifice collection Collect Testes and Blood sacrifice->collection analysis Perform Analyses collection->analysis histology Histology & Morphometry immunoblot Immunoblotting if_stain Immunofluorescence hormone Hormone Assays (Serum)

Caption: Typical in vivo experimental workflow for this compound.

Key Methodologies
  • Drug Administration : this compound, suspended in a vehicle like 0.5% methyl-cellulose, is administered to adult male rats (e.g., Sprague-Dawley, ~300g b.w.) via oral gavage at a specified dose (e.g., 50 mg/kg body weight).[12]

  • Immunoblotting : Testis lysates are prepared from control and this compound-treated rats. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., p-FAK, rpS6, Eps8, occludin, N-cadherin) and appropriate secondary antibodies. Protein levels are quantified by densitometry.[12]

  • Immunofluorescence Microscopy : Testes are fixed, embedded (e.g., in paraffin or frozen), and sectioned. The sections are incubated with primary antibodies to visualize the localization of specific proteins within the seminiferous epithelium. Fluorescently labeled secondary antibodies are used for detection via confocal microscopy. This is crucial for observing the mis-localization of proteins at the junctional complexes.[12]

  • Transepithelial Electrical Resistance (TEER) Measurement : To assess BTB integrity in vitro, Sertoli cells are cultured on Matrigel-coated bicameral units until a functional barrier is formed. This compound is added to the cultures, and the TEER is measured over time using an ohmmeter. An increase in TEER indicates a tightening of the barrier.[11]

Alternative Mechanism: Spermicidal Action

In addition to its effects within the testis, in vitro studies have shown that this compound (AF-2364) also possesses direct spermicidal activity. This action is distinct from its primary mechanism of inducing germ cell exfoliation.

  • Mitochondrial Targeting : AF-2364 directly targets the mitochondrial permeability transition (MPT) pores in mature sperm.[15]

  • Energy Depletion : This leads to a loss of the mitochondrial membrane potential (ΔΨm) and a subsequent decrease in ATP generation.[15]

  • Motility Inhibition : The depletion of energy rapidly and specifically blocks human sperm motility in vitro, without significantly altering the cytoskeletal network or proteome of the sperm.[15] This suggests this compound could also be explored as a component of a topical spermicide.

Conclusion and Future Perspectives

This compound represents a promising lead in the development of non-hormonal male contraception. Its mechanism is highly specific, targeting the adhesion of late-stage spermatids to Sertoli cells by modulating complex signaling pathways, including the FAK, mTORC1, and actin-regulatory protein networks. This targeted action leads to reversible infertility without disrupting the systemic hormonal milieu.

The primary challenge for this compound's clinical development is its low oral bioavailability.[1][16] Future research is focused on developing novel delivery systems, such as conjugating this compound to a modified follicle-stimulating hormone (FSH) to target it directly to Sertoli cells, thereby increasing local concentration and efficacy while minimizing potential systemic exposure.[1] Further elucidation of the downstream effectors in these signaling pathways will provide a more complete picture of its mechanism and may reveal new targets for male contraceptive development.

References

The Role of Adjudin in Disrupting Apical Ectoplasmic Specialization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Adjudin, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is a potent, reversible anti-spermatogenic agent that has been extensively investigated as a potential non-hormonal male contraceptive.[1][2] Unlike hormonal methods, this compound acts locally within the seminiferous epithelium, specifically targeting the apical ectoplasmic specialization (ES), a unique testis-specific actin-based adherens junction between Sertoli cells and elongating spermatids (steps 8-19 in rats).[3][4][5] Its mechanism involves the targeted disruption of F-actin filament bundles, leading to the premature exfoliation of germ cells, primarily spermatids, from the epithelium, mimicking spermiation.[1][6] This process induces a state of transient infertility, which is fully reversible as the spermatogonial stem cell population remains unaffected.[2][7] This technical guide provides an in-depth review of this compound's mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and illustrates the core signaling pathways involved in the disruption of apical ES integrity.

Core Mechanism of Action: Destabilization of the Apical ES Cytoskeleton

This compound's primary molecular action is the destabilization of the intricate actin cytoskeleton that forms the foundation of the apical ES. This junction is critical for maintaining the adhesion of developing spermatids to Sertoli cells and guiding their transport within the epithelium.[4][6] The disruption is not caused by direct cytotoxicity to Sertoli cells but rather by a targeted interference with key actin-regulatory proteins.[3]

The central mechanism involves a two-pronged attack on actin filament dynamics:

  • Suppression of Actin Bundling: this compound down-regulates the expression of Epidermal growth factor receptor pathway substrate 8 (Eps8).[2][8] Eps8 is a crucial protein that caps and bundles actin filaments, providing the structural rigidity required to maintain the apical ES.[6] Its suppression leads to the "debundling" and disorganization of F-actin.[5][9]

  • Induction of Aberrant Actin Branching: Concurrently, this compound causes the mis-localization of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][8] Recruited by drebrin E, the Arp2/3 complex initiates actin nucleation and branching.[1] this compound's influence leads to "unwanted" and disorganized actin branching, which further destabilizes the parallel actin bundles essential for the junction's integrity.[2][5]

Furthermore, this compound perturbs cell polarity by disrupting the expression of proteins like PAR6 and 14-3-3 at the apical ES, which increases endocytic vesicle-mediated protein trafficking and contributes to junction disassembly.[1][2] Upstream signaling events also play a role, with evidence pointing to the activation of the integrin/Focal Adhesion Kinase (FAK)/PI3-Kinase/MAP Kinase pathway, which is known to regulate the actin network at the apical ES.[5][9]

Signaling and Mechanical Disruption Pathways

Adjudin_Mechanism This compound This compound Eps8 Eps8 (Actin Bundling Protein) This compound->Eps8 Suppresses Arp2_3 Arp2/3 Complex (Actin Branching) This compound->Arp2_3 Mis-localizes Actin_Bundles Organized F-Actin Bundles Eps8->Actin_Bundles Maintains Disorganized_Actin Disorganized Actin (Debundled & Branched) Arp2_3->Disorganized_Actin Induces ES_Integrity Apical ES Integrity Actin_Bundles->ES_Integrity Actin_Bundles->Disorganized_Actin Spermatid_Adhesion Spermatid Adhesion ES_Integrity->Spermatid_Adhesion ES_Disruption Apical ES Disruption Disorganized_Actin->ES_Disruption Germ_Cell_Loss Germ Cell Exfoliation ES_Disruption->Germ_Cell_Loss

Caption: this compound's core mechanism targeting F-actin dynamics.

Adjudin_Signaling_Pathway This compound This compound Integrin α6β1-Integrin This compound->Integrin Affects Complex FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activates PI3K PI3-Kinase FAK->PI3K p130Cas p130Cas PI3K->p130Cas MAPK MAP Kinase (ERK1/2) p130Cas->MAPK Cytoskeleton Actin Cytoskeleton Reorganization MAPK->Cytoskeleton Regulates Disruption Apical ES Disruption Cytoskeleton->Disruption

Caption: Upstream integrin-mediated signaling pathway affected by this compound.

Quantitative Data Summary

The effects of this compound have been quantified in numerous in vivo and in vitro studies. The data highlights its potency, specificity for the apical ES, and reversibility.

ParameterSpeciesDosage / ConcentrationKey FindingCitation(s)
Infertility Induction Rat50 mg/kg b.w. (2 doses, 1 week apart)100% infertility achieved by ~5 weeks post-treatment.[5],[9]
Fertility Reversibility Rat50 mg/kg b.w.100% fertility rebound by ~11 weeks post-treatment.[5],[9]
Germ Cell Depletion (t₁/₂) *Rat50 mg/kg b.w. (single dose)Elongating Spermatids: ~6.5 hours[5]
Round Spermatids: ~3 days[5]
Spermatocytes: ~6 days[5]
Adhesion Force Rat (in vitro)Vehicle Only (Control)19.0 x 10⁻¹⁰ pN[10]
(Spermatid-Sertoli) 125 ng/mL this compound7.74 x 10⁻¹⁰ pN (Significant reduction)[10]
500 ng/mL this compound6.51 x 10⁻¹⁰ pN (Significant reduction)[10]
Sertoli Barrier Function Rat (in vitro)500 ng - 1 µg/mLIncreased transepithelial electrical resistance (TER), indicating a tightening of the Sertoli cell barrier.[11],[12]
BTB Protein Expression Rat (in vivo)50 mg/kg b.w.Several-fold increase in tight junction (claudin-11, occludin, JAM-A) and basal ES (N-cadherin) proteins.[11]

*t₁/₂ refers to the half-time for the loss of the specified germ cell type from the seminiferous epithelium.

Key Experimental Protocols

The elucidation of this compound's mechanism has relied on a combination of in vivo animal models and specialized in vitro assays.

In Vivo this compound Administration and Testis Analysis

This protocol is fundamental for assessing the physiological effects of this compound on spermatogenesis.

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are typically used. Animals are housed under standard conditions with controlled light/dark cycles and access to food and water ad libitum.

  • Compound Preparation: this compound is suspended in a vehicle such as 0.5% methyl-cellulose (w/v) in water.

  • Administration: A single dose of this compound (e.g., 50 mg/kg body weight) is administered via oral gavage. Control animals receive the vehicle only.[13]

  • Time-Course Analysis: Animals are euthanized at various time points post-administration (e.g., 6 hours, 12 hours, 2 days, 4 days, 15 days) to capture the kinetics of germ cell loss.[13][14]

  • Tissue Collection: Testes are excised. One testis is fixed in Bouin's solution for histological analysis (paraffin embedding, sectioning, and H&E staining). The other testis is snap-frozen in liquid nitrogen for molecular analysis (protein lysate preparation).[13]

  • Analysis:

    • Histology: Seminiferous tubule morphology is examined to assess germ cell depletion and damage to the epithelium.

    • Immunoblotting: Testis lysates are used to quantify the expression levels of target proteins (e.g., Eps8, Arp3, N-cadherin, occludin).

    • Immunofluorescence: Fixed tissue sections are used to visualize the localization and distribution of F-actin (using fluorescently-labeled phalloidin) and specific proteins within the seminiferous epithelium.[14]

Experimental_Workflow start Animal Acclimation (Sprague-Dawley Rats) dosing Oral Gavage (this compound 50 mg/kg or Vehicle) start->dosing timepoint Time-Course Progression (e.g., 6h, 2d, 15d) dosing->timepoint euthanasia Euthanasia & Tissue Collection timepoint->euthanasia split Testis Processing euthanasia->split fixation Fixation (Bouin's) & Paraffin Embedding split->fixation For Imaging freezing Snap Freezing (LN2) & Lysate Preparation split->freezing For Molecular histo Histology (H&E) Immunofluorescence fixation->histo immuno Immunoblotting Co-Immunoprecipitation freezing->immuno end Data Analysis histo->end immuno->end

Caption: General experimental workflow for in vivo analysis of this compound.

In Vitro Sertoli-Germ Cell Adhesion Assay

This assay allows for the direct assessment of this compound's effect on cell-cell adhesion.

  • Cell Culture: Sertoli cells are isolated from 20-day-old rat testes and cultured on Matrigel-coated plates to form a monolayer. Germ cells are isolated from adult rat testes.

  • Co-culture: A suspension of germ cells is added to the established Sertoli cell monolayer and allowed to adhere.

  • Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the co-culture medium at various concentrations (e.g., 1 ng/mL to 1 µg/mL).[15]

  • Incubation: The co-cultures are incubated for a defined period (e.g., 1 to 24 hours).

  • Quantification of Adhesion: Non-adherent germ cells are washed away. The remaining adherent germ cells are quantified. This can be done by lysing the cells and measuring the activity of a germ cell-specific enzyme or by pre-labeling germ cells with a fluorescent dye and measuring fluorescence. A loss in germ cell adhesion is detected by a decrease in the signal compared to control (vehicle-treated) cultures.[15]

Co-Immunoprecipitation (Co-IP) for Target Identification

Co-IP is used to identify proteins that physically interact with this compound's molecular targets.

  • Lysate Preparation: Testis lysates are prepared from rats treated with this compound or vehicle control, using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Antibody-Bead Conjugation: An antibody against a protein of interest (e.g., a known apical ES component) is incubated with Protein A/G-agarose or magnetic beads to form a solid-phase immune complex.

  • Immunoprecipitation: The testis lysate is pre-cleared to remove non-specific binding proteins and then incubated with the antibody-bead conjugate. The target protein and its binding partners are captured by the antibody.

  • Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: The bound protein complexes are eluted from the beads. The eluate is then analyzed by SDS-PAGE and immunoblotting using antibodies against suspected interacting partners to confirm the association.[15]

Conclusion and Future Directions

This compound represents a landmark compound in the development of non-hormonal male contraceptives. Its mechanism, centered on the targeted disruption of the actin-rich apical ectoplasmic specialization, is both potent and specific. The wealth of quantitative data demonstrates a clear dose- and time-dependent effect on spermatid adhesion, leading to reversible infertility without impacting the hypothalamic-pituitary-gonadal axis.[1][7] While toxicity concerns, such as liver inflammation noted in some animal studies, have hindered its progression to clinical trials, the principles learned from this compound are invaluable.[16] It has provided a validated biological target (the apical ES) and a series of robust experimental protocols for screening new chemical entities. Future research will likely focus on developing this compound analogs or novel compounds that retain the high efficacy of apical ES disruption while exhibiting a wider safety margin, paving the way for a safe and effective male contraceptive.

References

Adjudin's Impact on Spermatogenesis and Germ Cell Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adjudin, chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is a non-hormonal small molecule that has garnered significant attention as a potential male contraceptive.[1][2] An analogue of the anti-cancer drug lonidamine, this compound demonstrates potent, reversible anti-spermatogenic activity.[1] Its primary mechanism involves the targeted disruption of cell adhesion within the seminiferous epithelium, leading to the premature release of developing germ cells and subsequent infertility, without significantly altering the hypothalamic-pituitary-gonadal axis.[1][3][4] This guide provides a detailed technical overview of this compound's effects on spermatogenesis and germ cell development, summarizing key quantitative data, outlining experimental protocols, and visualizing the core molecular pathways.

Core Mechanism of Action: Targeting Sertoli-Germ Cell Adhesion

This compound's principal site of action is the seminiferous epithelium, specifically the intricate network of junctions between Sertoli cells and developing germ cells.[2][5] It primarily targets a testis-specific anchoring junction known as the apical ectoplasmic specialization (apical ES) .[3][5] This structure is crucial for maintaining the adhesion of elongating and elongated spermatids (specifically steps 8-19 in rats) to Sertoli cells within the adluminal compartment of the seminiferous tubule.[5][6]

By disrupting the integrity of the apical ES, this compound induces the premature exfoliation of these developing spermatids from the epithelium, a process that mimics natural spermiation.[2][3] This leads to a state of reversible infertility.[1] Importantly, this compound does not significantly impact the adhesion of spermatogonia and spermatogonial stem cells, allowing for the repopulation of the seminiferous epithelium and the restoration of fertility once the compound is metabolized and cleared.[5][7]

While the apical ES is the primary target, some studies suggest this compound may also affect the basal ectoplasmic specialization , a component of the blood-testis barrier (BTB), leading to disorganization of F-actin at the barrier.[8][9] However, its effect is more pronounced on the apical ES.[5][10]

Impact on Germ Cell Development

This compound's effect is highly specific to the stage of germ cell development, directly correlating with the presence and type of cell junctions.

  • Spermatids: Elongating and elongated spermatids are the most sensitive to this compound. The drug effectively disrupts the apical ES anchoring these cells to the Sertoli cells, causing them to be sloughed off into the tubule lumen prematurely.[5][8]

  • Spermatocytes and Round Spermatids: While this compound can also lead to the detachment of round spermatids and secondary spermatocytes, the effect is less pronounced compared to later-stage spermatids.[8][11] This is attributed to the different types of junctions (desmosomes and gap junctions) that are more prevalent at these earlier stages.[5]

  • Spermatogonia: this compound does not appear to significantly affect the adhesion between Sertoli cells and spermatogonia located in the basal compartment of the seminiferous epithelium.[7][8] This selective sparing of the stem cell population is the basis for the reversibility of its contraceptive effect.[1][6]

Signaling Pathways Modulated by this compound

This compound exerts its disruptive effects by modulating several key intracellular signaling pathways that govern cell adhesion and cytoskeletal dynamics within the Sertoli cell.

  • Integrin/FAK/MAP Kinase Pathway: this compound has been shown to induce the expression of integral membrane proteins like β1-integrin.[5] This can activate downstream signaling cascades, including the Focal Adhesion Kinase (FAK), Phosphatidylinositol 3-kinase (PI3K), and MAP kinase pathways, which are known to regulate the actin cytoskeleton network underlying the apical ES.[5]

  • Actin Regulatory Proteins: A critical aspect of this compound's mechanism is its interference with actin filament organization. It achieves this by:

    • Suppressing Eps8 (Epidermal growth factor receptor pathway substrate 8): Eps8 is an actin capping and bundling protein. By down-regulating Eps8, this compound prevents the proper maintenance of actin filament bundles at the apical ES.[3][5][12]

    • Mis-localizing Arp3 (Actin-related protein 3): this compound causes the mis-localization of Arp3, a component of the Arp2/3 complex that promotes actin branching. This leads to "unwanted" actin branching, further destabilizing the parallel actin bundles essential for apical ES integrity.[3][7][12]

  • Protein Trafficking Disruption: The compound also interferes with endocytic vesicle-mediated protein trafficking by blocking the expression of PAR6 and 14-3-3 proteins at the apical ES.[3][7] This disruption in protein homeostasis contributes to the destabilization of cell adhesion.

  • mTORC1/rpS6 and FAK-Y407 Signaling: this compound has been shown to activate the mTORC1/rpS6 and p-FAK-Y397/p-FAK-Y407 signaling pathways, which are involved in regulating cellular processes and blood-testis barrier dynamics.[4]

Below are diagrams illustrating these key processes.

Adjudin_Signaling_Pathway cluster_Sertoli Sertoli Cell Cytoplasm cluster_Actin Actin Cytoskeleton Regulation cluster_Adhesion Adhesion & Trafficking This compound This compound Eps8 Eps8 (Actin Bundling) This compound->Eps8 Suppresses Arp3 Arp3 (Actin Branching) This compound->Arp3 Mis-localizes PAR PAR6 / 14-3-3 This compound->PAR Blocks ActinBundles Stable Actin Filament Bundles Eps8->ActinBundles Maintains Arp3->ActinBundles Destabilizes DisorganizedActin Disorganized Actin ActinBundles->DisorganizedActin Destabilization ApicalES Apical ES Integrity ActinBundles->ApicalES Supports DisorganizedActin->ApicalES Disrupts GermCell Spermatid ApicalES->GermCell Adhesion Detachment Premature Detachment ApicalES->Detachment Leads to Trafficking Protein Trafficking PAR->Trafficking Regulates Trafficking->ApicalES Maintains

This compound's molecular mechanism targeting apical ES integrity.

Adjudin_Effect_Logic This compound This compound Administration Target Targets Apical Ectoplasmic Specialization (Apical ES) This compound->Target Repopulation Spermatogonia Unaffected This compound->Repopulation Spared Actin Disrupts Actin Filament Bundles Target->Actin Adhesion Weakens Sertoli-Spermatid Adhesion Actin->Adhesion Release Premature Release of Immature Spermatids Adhesion->Release Infertility Reversible Infertility Release->Infertility Recovery Fertility Rebounds Post-Treatment Infertility->Recovery Reversibility Repopulation->Recovery

Logical flow from this compound administration to reversible infertility.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in preclinical studies.

Table 1: Efficacy and Reversibility in Animal Models

Parameter Species Dosage Regimen Time to Infertility Time to Fertility Rebound Reference(s)
Infertility Rat Two doses of 50 mg/kg b.w. (one per week) ~5 weeks ~11 weeks (100% rebound) [5]
Infertility Rat Single dose of 500 mg/kg b.w. (BHD derivative) 2 weeks (100% contraception) 6 weeks (50% recovery) [13]
Spermatogenesis Rabbit 25 mg/kg b.w. per week (IV or oral) for 4 weeks - Recovery noted 4 weeks post-treatment [11]

| Tubule Integrity | Rat | - | - | 95% of tubules normal at 210 days post-treatment |[1] |

Table 2: Pharmacokinetics and Bioavailability | Parameter | Species | Administration | Bioavailability | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Bioavailability | Rabbit | Oral vs. IV | ~8% (Oral) | Poorly absorbed or extensively metabolized in the GI tract. |[11] | | Distribution | Rat | Oral ([³H]-adjudin) | - | Uniformly distributed; cleared via urine within 72-96 hours. |[11] | | Bioavailability | General | Oral | Low | The blood-testis barrier poses a significant hurdle. |[1][14] |

Table 3: Cellular and Molecular Effects

Parameter Model Treatment Observation Reference(s)
Germ Cell Loss Rat (in vivo) Single dose of 50 mg/kg b.w. Detachment of elongated spermatids within 1.5-2.5 days, followed by round spermatids and spermatocytes by 3-6 days. [8]
BTB Proteins Rat (in vivo) 50 mg/kg b.w. Up-regulation of BTB-constituent proteins (e.g., occludin, N-cadherin). [8]

| Sperm Capacitation | Human (in vitro) | 10 nM - 10 µM | Significantly inhibited sperm hyperactivation and capacitation; blocked acrosome reaction. |[15] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common experimental protocols used in this compound studies.

In Vivo Animal Studies (Rat Model)
  • Animal Model: Adult male Sprague-Dawley rats (~300g b.w.) are commonly used.[8] Animals are housed under standard conditions with ad libitum access to food and water.

  • This compound Administration:

    • Preparation: this compound is typically suspended in 0.5% (w/v) methylcellulose in sterile water.[8]

    • Dosage: A common effective oral dose is 50 mg/kg body weight.[4][8] For studies in rat pups, a regimen of two doses (50 mg/kg b.w.) on postnatal days 11 and 13 has been used.[16][17]

    • Administration: The suspension is administered via oral gavage. Control animals receive the vehicle (0.5% methylcellulose) only.[8]

  • Tissue Collection and Processing:

    • At predetermined time points post-treatment (e.g., 0, 6, 12, 24, 96 hours, or several days/weeks), animals are euthanized by CO₂ asphyxiation.[6][9]

    • Testes are immediately excised. One testis may be frozen in liquid nitrogen for biochemical analysis (Western blotting, RT-qPCR), while the other is fixed in Bouin's solution for histological analysis.[9]

  • Histological Analysis:

    • Fixed testes are dehydrated through a graded ethanol series, cleared with xylene, and embedded in paraffin.

    • Sections (5-7 µm) are cut and mounted on slides.

    • Staining with hematoxylin and eosin is performed to assess the morphology of the seminiferous epithelium and identify germ cell loss.[17]

  • Immunoblotting/Western Blot Analysis:

    • Frozen testicular tissue is homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein (e.g., 50-100 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against target proteins (e.g., occludin, N-cadherin, FAK, Eps8, actin) overnight at 4°C.

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Actin or GAPDH is often used as a loading control.[8]

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment Phase cluster_collect Sample Collection cluster_analysis Analysis Animals Select Adult Male Rats Admin Oral Gavage (this compound vs. Vehicle) Animals->Admin Dosing Prepare this compound (50 mg/kg in vehicle) Dosing->Admin Time Time Course (e.g., 0-96h or days) Admin->Time Euthanize Euthanasia (CO2) Time->Euthanize Dissect Excise Testes Euthanize->Dissect Fix Fix in Bouin's Solution Dissect->Fix Freeze Snap Freeze in Liquid N2 Dissect->Freeze Histo Histology (H&E) Fix->Histo Western Western Blotting Freeze->Western qPCR RT-qPCR Freeze->qPCR

Typical workflow for an in vivo study of this compound in a rat model.

Conclusion

This compound represents a promising lead in the development of non-hormonal male contraception. Its mechanism, centered on the reversible disruption of Sertoli-spermatid adhesion by targeting the apical ES, is highly specific to the testis. By modulating key signaling pathways that control cytoskeletal dynamics and protein trafficking, this compound effectively induces the exfoliation of developing germ cells. While its efficacy is well-documented in animal models, challenges such as low oral bioavailability remain.[1][11] Future research focused on novel delivery systems, such as conjugation to FSH mutants or nanotechnology-based approaches, may enhance its targeted delivery to the testis, thereby increasing efficacy and widening the safety margin for potential clinical use.[10][18]

References

Adjudin: A Technical Guide to its Anti-Cancer and Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adjudin, chemically known as 1-(2,4-dichlorobenzyl)-1H–indazole-3-carbohydrazide (formerly AF-2364), is an analogue of the anti-cancer drug lonidamine.[1][2] Initially developed and investigated as a non-hormonal male contraceptive for its ability to disrupt the adhesion between Sertoli cells and maturing sperm, this compound has demonstrated significant potential beyond reproductive medicine.[2][3] A growing body of preclinical evidence highlights its potent anti-proliferative, pro-apoptotic, and anti-inflammatory activities. This document provides a comprehensive technical overview of the core mechanisms, signaling pathways, and experimental validation of this compound's efficacy in oncology and inflammation, intended for professionals in the field of drug discovery and development.

Anti-Cancer Properties of this compound

This compound exhibits robust anti-cancer effects across a variety of cancer cell lines and in vivo tumor models.[1] Its primary mechanism is centered on the induction of mitochondrial dysfunction, leading to a cascade of events that culminates in apoptotic cell death.[1][4]

Mechanism of Action

This compound's anti-neoplastic activity is multifaceted, primarily targeting the metabolic engine of cancer cells—the mitochondria. As an analogue of lonidamine, which is known to block energy metabolism in tumor cells, this compound triggers mitochondrial dysfunction characterized by a loss of mitochondrial membrane potential and a significant reduction in cellular ATP levels.[1][5] This energy crisis initiates a caspase-3-dependent apoptotic pathway.[1][4] The release of cytochrome C from the compromised mitochondria activates caspase-9, which in turn cleaves and activates the executioner caspase-3, leading to programmed cell death.[1] Furthermore, this compound has been shown to inhibit colony formation of cancer cells, indicating its potential to suppress tumor initiation and progression.[1]

Signaling Pathway: Mitochondrial-Mediated Apoptosis

The core anti-cancer signaling cascade initiated by this compound is the intrinsic apoptotic pathway. By disrupting mitochondrial function, this compound forces the release of key pro-apoptotic factors into the cytoplasm, activating a caspase-dependent cell death program.

This compound This compound Mito Mitochondrial Dysfunction (Loss of Membrane Potential, ↓ATP) This compound->Mito Induces CytoC Cytochrome C Release Mito->CytoC Triggers Casp9 Cleaved Caspase-9 (Active) CytoC->Casp9 Activates Casp3 Cleaved Caspase-3 (Active) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy MTT Cell Proliferation Assay (MTT) Colony Colony Formation Assay MTT->Colony Flow Apoptosis Assay (Annexin V/7-AAD) Colony->Flow WB Mechanism Validation (Western Blot) Flow->WB Inoc Tumor Cell Inoculation (Athymic Nude Mice) WB->Inoc Treat This compound Administration (IP) Inoc->Treat Monitor Tumor Volume & Body Weight Monitoring Treat->Monitor LPS Inflammatory Stimulus (LPS) ERK ERK MAPK Phosphorylation LPS->ERK Activates NFkB NF-κB p65 Nuclear Translocation LPS->NFkB Activates This compound This compound This compound->ERK Inhibits This compound->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ERK->Cytokines Upregulates NFkB->Cytokines Upregulates cluster_0 In Vitro Inflammation Model cluster_1 In Vivo Neuroinflammation Model Culture BV2 Microglial Cell Culture Stim LPS Stimulation + this compound Treatment Culture->Stim Measure Cytokine Measurement (ELISA/qPCR) Stim->Measure Pathway Signaling Pathway Analysis (Western Blot, IF) Measure->Pathway pMCAO pMCAO Surgery in Mice Pathway->pMCAO Treat This compound Administration pMCAO->Treat Assess Behavioral & Histological Assessment Treat->Assess

References

The Effect of Adjudin on Mitochondrial Function and Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adjudin, a 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is an analogue of lonidamine and was initially investigated as a non-hormonal male contraceptive.[1] Its primary mechanism in that context involves the disruption of the Sertoli cell-spermatid adhesion junction, leading to the premature release of immature sperm.[2][3] However, subsequent research has unveiled its potent anti-cancer properties, which are intrinsically linked to its profound effects on mitochondrial function and cellular metabolism.[4][5] This technical guide provides an in-depth overview of the mechanisms by which this compound modulates these critical cellular processes, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines, focusing on its impact on cell viability, mitochondrial membrane potential, and cellular ATP levels.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 24-hour Treatment

Cell LineCancer TypeIC50 (µM)Reference
A549Human Lung Adenocarcinoma63.1[4][5]
PC3Human Prostate Cancer93.0[5]
SGC-7901Human Gastric Adenocarcinoma58.0[4][5]
MDA-MB-231Human Breast Adenocarcinoma13.8[4][5]
Smmc-7721Human Hepatoma72.3[4][5]
MIA PaCa-2Human Pancreatic Adenocarcinoma52.7[4][5]

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in A549 Cells after 24-hour Treatment

This compound Concentration (µM)Percentage of Cells with Depolarized MitochondriaReference
0 (Control)20%[4]
3018%[4]
1005%[4]

Table 3: Effect of this compound on Intracellular ATP Levels in A549 Cells after 24-hour Treatment

This compound Concentration (µM)Relative ATP Level (%)Reference
0 (Control)100%[4]
30Significantly Decreased[4]
60Significantly Decreased[4]

Table 4: Induction of Apoptosis by this compound in Cancer Cells after 24-hour Treatment

Cell LineThis compound Concentration (µM)Percentage of Apoptotic CellsReference
A54930~18.7%[4]
A54960~24.6%[4]
PC360~31%[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of this compound on mitochondrial function and cellular metabolism.

Cell Viability and IC50 Determination using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the log of this compound concentration. The IC50 value is the concentration of this compound that inhibits cell growth by 50%.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining

Principle: JC-1 is a lipophilic, cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.

Protocol:

  • Cell Culture and Treatment: Culture cells on glass coverslips or in a 96-well plate. Treat the cells with the desired concentrations of this compound for the specified time.

  • JC-1 Staining: Prepare a 5 µg/mL JC-1 staining solution in pre-warmed culture medium. Remove the treatment medium and add the JC-1 staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing: Wash the cells twice with pre-warmed PBS.

  • Imaging/Flow Cytometry:

    • Fluorescence Microscopy: Mount the coverslips on slides and observe under a fluorescence microscope using filters for red (Ex/Em ~585/590 nm) and green (Ex/Em ~514/529 nm) fluorescence.

    • Flow Cytometry: Detach the cells, resuspend in PBS, and analyze using a flow cytometer to quantify the red and green fluorescence signals.

Measurement of Intracellular ATP Levels

Principle: Cellular ATP levels are a direct indicator of metabolic activity and mitochondrial function. Luciferase-based assays are commonly used, where ATP is the limiting substrate for the light-producing reaction catalyzed by luciferase. The amount of light produced is directly proportional to the ATP concentration.

Protocol:

  • Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided in a commercial ATP assay kit.

  • ATP Reaction: Add the cell lysate to a luminometer plate. Add the luciferase-luciferin reagent to each well.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Standard Curve: Generate a standard curve using known concentrations of ATP.

  • Quantification: Calculate the ATP concentration in the samples by comparing their luminescence readings to the standard curve.

Detection of Apoptosis via Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic or necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric substrate that is specifically cleaved by active caspase-3, releasing a chromophore or fluorophore.

Protocol:

  • Lysate Preparation: Prepare cell lysates from this compound-treated and control cells.

  • Assay Reaction: In a microplate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em ~380/460 nm for AMC) using a microplate reader.

  • Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on mitochondrial function and cellular metabolism through the modulation of specific signaling pathways.

Induction of Mitochondrial-Mediated Apoptosis

This compound triggers the intrinsic pathway of apoptosis by inducing mitochondrial dysfunction.[4][5] This is characterized by a loss of mitochondrial membrane potential (ΔΨm), which leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[4]

This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria MMP_Loss Loss of ΔΨm Mitochondria->MMP_Loss CytoC Cytochrome c Release MMP_Loss->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial-mediated apoptosis pathway.

Modulation of the SIRT3-ROS Signaling Pathway

This compound has been shown to activate Sirtuin 3 (SIRT3), a key mitochondrial deacetylase.[6][7] Activated SIRT3 can deacetylate and activate downstream targets such as Forkhead box O3 (FOXO3a).[8] This activation of the SIRT3-FOXO3a axis can lead to a reduction in reactive oxygen species (ROS) production, contributing to cellular protection in some contexts.[6] However, in the context of cancer, the interplay is more complex, and the initial mitochondrial insult by this compound likely leads to an overwhelming ROS production that contributes to apoptosis.

This compound This compound SIRT3 SIRT3 Activation This compound->SIRT3 FOXO3a FOXO3a Activation SIRT3->FOXO3a Notch1 Notch1 Signaling Inhibition SIRT3->Notch1 ROS_Regulation ROS Regulation FOXO3a->ROS_Regulation

Caption: this compound modulates the SIRT3 signaling pathway.

Experimental Workflow for Assessing this compound's Effects

The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on mitochondrial function and cellular metabolism.

Start Cell Culture (e.g., A549, PC3) Treatment This compound Treatment (Varying Concentrations & Times) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Mito_Function Mitochondrial Function Treatment->Mito_Function Apoptosis Apoptosis Assays Treatment->Apoptosis Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis MMP ΔΨm Measurement (JC-1 Staining) Mito_Function->MMP ATP ATP Level Measurement Mito_Function->ATP MMP->Data_Analysis ATP->Data_Analysis Annexin Annexin V/PI Staining Apoptosis->Annexin Caspase Caspase-3 Activity Apoptosis->Caspase Annexin->Data_Analysis Caspase->Data_Analysis

Caption: Experimental workflow for this compound research.

Conclusion

This compound represents a promising therapeutic agent with a clear mechanism of action centered on the induction of mitochondrial dysfunction and the subsequent activation of the intrinsic apoptotic pathway. Its ability to reduce cellular ATP levels and disrupt the mitochondrial membrane potential underscores its potential as an anti-cancer agent. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future research should continue to explore the nuances of its interaction with cellular metabolism and its efficacy in a broader range of cancer models.

References

Adjudin's Influence on mTORC1/rpS6 and FAK-Y407 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth analysis of the molecular mechanisms of Adjudin, a non-hormonal male contraceptive candidate. It specifically details its influence on the mammalian target of rapamycin complex 1 (mTORC1)/ribosomal protein S6 (rpS6) and focal adhesion kinase (FAK) signaling pathways, culminating in germ cell exfoliation from the seminiferous epithelium.

Introduction to this compound

This compound, chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is an analogue of lonidamine investigated for its potent, reversible anti-spermatogenic properties.[1][2] Its primary mechanism of action is the disruption of cell adhesion at the Sertoli-spermatid interface, a specialized structure known as the apical ectoplasmic specialization (apical ES).[1][3][4][5] This leads to the premature release of spermatids from the seminiferous epithelium, causing temporary infertility without altering systemic hormone levels of FSH, testosterone, or inhibin B.[1][3][6] Recent studies have elucidated that these effects are not arbitrary but are mediated through the specific modulation of intracellular signaling pathways, principally the mTORC1/rpS6 and FAK cascades.[1][3][7]

This compound's Modulation of the mTORC1/rpS6 Pathway

The mTORC1 signaling complex is a crucial regulator of cellular metabolism, growth, and proliferation. In the testis, it plays a significant role in modulating the blood-testis barrier (BTB) dynamics and cell adhesion.[3][8] this compound treatment uniquely perturbs this pathway to facilitate germ cell detachment.

Mechanism of Action

Studies in adult rat models demonstrate that this compound induces a mild but statistically significant downregulation of mTOR and its essential partner, Raptor, by 96 hours post-treatment.[3] The binding of Raptor to mTOR is what forms the functional mTORC1 complex.[3] Paradoxically, this inhibition of the upstream mTORC1 complex leads to a transient but significant surge in the phosphorylation of its downstream effector, ribosomal protein S6 (rpS6), at serines 235/236 and 240/244.[3] Overexpression of phosphorylated rpS6 (p-rpS6) is known to induce BTB remodeling and germ cell exfoliation by disorganizing the actin- and microtubule-based cytoskeletons.[3][8] Therefore, this compound leverages this pathway, causing an increase in p-rpS6 that disrupts the cytoskeletal architecture necessary for maintaining Sertoli-spermatid adhesion, leading to spermatid exfoliation.[3]

Quantitative Data Summary: mTORC1/rpS6 Pathway
Protein TargetThis compound-Induced EffectTime Point of ObservationConsequenceReference
mTOR Mild but significant downregulation96 hoursInhibition of mTORC1 complex formation[3]
Raptor Mild but significant downregulation96 hoursInhibition of mTORC1 complex formation[3]
p-rpS6 (S235/236) Transient surge in phosphorylationNot specified, precedes exfoliationCytoskeletal disruption[3]
p-rpS6 (S240/244) Transient surge in phosphorylationNot specified, precedes exfoliationCytoskeletal disruption, germ cell exfoliation[3]

Signaling Pathway Diagram: this compound and mTORC1/rpS6

Adjudin_mTORC1_Pathway This compound This compound mTORC1 mTORC1 Complex (mTOR + Raptor) This compound->mTORC1 p_rpS6 p-rpS6 ↑ (S235/236, S240/244) mTORC1->p_rpS6 Leads to Surge in Phosphorylation (Paradoxical) Actin Actin Cytoskeleton Disruption p_rpS6->Actin Exfoliation Spermatid Exfoliation Actin->Exfoliation

This compound's paradoxical effect on the mTORC1/rpS6 signaling cascade.

This compound's Modulation of the FAK-Y407 Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase critical for integrin-mediated signal transduction and the regulation of cell adhesion, migration, and survival. The phosphorylation status of FAK at specific tyrosine residues, including Y407, is crucial for maintaining the integrity of cell junctions like the BTB and apical ES.[3][9]

Mechanism of Action

In contrast to its effect on the mTORC1 pathway, this compound treatment leads to a considerable downregulation of total FAK expression.[3] More specifically, it markedly reduces the levels of phosphorylated FAK at tyrosine 397 (p-FAK-Y397) and tyrosine 407 (p-FAK-Y407) within 6 to 24 hours of administration.[3] The phosphorylation of FAK at these sites is essential for maintaining the structural integrity of the apical ES by organizing the F-actin network.[3] By downregulating p-FAK-Y407, this compound destabilizes the actin filament bundles at the adhesion sites between Sertoli cells and spermatids. This loss of adhesion integrity is a direct contributor to the subsequent germ cell exfoliation.[3]

Quantitative Data Summary: FAK-Y407 Pathway
Protein TargetThis compound-Induced EffectTime Point of ObservationConsequenceReference
FAK (Total) Downregulation6 to 24 hoursReduced scaffolding for adhesion complexes[3]
p-FAK-Y397 Considerable downregulation6 to 24 hoursDisruption of Apical ES integrity[3]
p-FAK-Y407 Considerable downregulation6 to 24 hoursF-actin disorganization, loss of adhesion[3]

Signaling Pathway Diagram: this compound and FAK-Y407

Adjudin_FAK_Pathway This compound This compound FAK FAK / p-FAK-Y407 ↓ This compound->FAK ApicalES Apical ES Integrity Disrupted FAK->ApicalES Adhesion Sertoli-Spermatid Adhesion Loss ApicalES->Adhesion Exfoliation Spermatid Exfoliation Adhesion->Exfoliation

This compound's inhibitory effect on the FAK-Y407 signaling pathway.

Experimental Protocols

The findings described are based on established in vivo methodologies using a rat model.

Animal Model and this compound Administration
  • Species: Adult male Sprague-Dawley rats.[3]

  • Treatment: A single dose of this compound (50 mg/kg body weight) is administered via oral gavage.[3] Control animals receive the vehicle (e.g., 0.5% methylcellulose in water).

  • Time Course: Animals are sacrificed at various time points, typically between 6 and 96 hours post-treatment, to observe the temporal effects on signaling proteins and tissue morphology.[3]

Tissue Processing and Histology
  • Sacrifice: Animals are euthanized by CO2 asphyxiation.[3]

  • Fixation: Testes are removed and fixed in a suitable fixative (e.g., Bouin's or modified Davidson's fixative) for histological analysis.

  • Processing: Tissues are dehydrated, embedded in paraffin, sectioned (e.g., 5-7 µm thickness), and mounted on slides.

  • Staining: Sections are stained with hematoxylin and eosin (H&E) to assess the general morphology of the seminiferous epithelium and identify germ cell exfoliation.

Immunoblot (IB) Analysis
  • Lysate Preparation: Testis tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Quantification: Total protein concentration is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunodetection: Membranes are blocked and then incubated with primary antibodies specific for mTOR, Raptor, p-rpS6 (S235/236, S240/244), FAK, and p-FAK-Y407. Loading controls like GAPDH or β-actin are used to ensure equal protein loading.[3]

  • Visualization: Membranes are incubated with HRP-conjugated secondary antibodies, and signals are detected using an enhanced chemiluminescence (ECL) substrate.[3] Densitometry analysis is used for semi-quantification of protein level changes.

Integrated Mechanism and Experimental Workflow

This compound initiates a dual-pronged attack on Sertoli-spermatid adhesion by concurrently modulating the mTORC1/rpS6 and FAK pathways. The downregulation of p-FAK-Y407 weakens the existing adhesion structures, while the surge in p-rpS6 actively promotes cytoskeletal disorganization. The synergy between these two altered pathways culminates in the efficient and rapid exfoliation of spermatids.

Integrated Workflow Diagram

Adjudin_Workflow cluster_experiment Experimental Workflow cluster_analysis Analysis cluster_pathways Signaling Perturbation cluster_outcome Cellular Outcome Rat_Model Adult Rat Model Treatment This compound Administration (50 mg/kg, Oral Gavage) Rat_Model->Treatment Time_Points Time Points (6h to 96h) Treatment->Time_Points Sacrifice Euthanasia & Testis Collection Time_Points->Sacrifice IB Immunoblotting (Protein Levels) Sacrifice->IB IF Immunofluorescence (Protein Localization) Sacrifice->IF Histo Histology (H&E) (Morphology) Sacrifice->Histo mTORC1 mTORC1 ↓ leads to p-rpS6 ↑ IB->mTORC1 FAK p-FAK-Y407 ↓ IB->FAK Exfoliation Germ Cell Exfoliation Histo->Exfoliation Observes Cytoskeleton Cytoskeleton Disruption mTORC1->Cytoskeleton FAK->Cytoskeleton Cytoskeleton->Exfoliation

Integrated experimental workflow and mechanistic cascade of this compound.

References

Investigating the neuroprotective effects of Adjudin in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Adjudin, chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is a small molecule compound initially investigated for its reversible male contraceptive effects.[1][2] Subsequent research has unveiled its pleiotropic biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][3][4] Notably, in various preclinical models of neurological disorders, this compound has demonstrated a significant capacity to mitigate neuronal damage, reduce neuroinflammation, and preserve the integrity of the blood-brain barrier (BBB).[3][5] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound observed in preclinical studies, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Preclinical Efficacy of this compound: A Quantitative Overview

This compound's neuroprotective potential has been evaluated in several preclinical models of acute brain injury and neurodegeneration. The following tables summarize the key quantitative findings from these studies, highlighting its effects on various pathological hallmarks.

Table 1: Neuroprotective Effects of this compound in an Intracerebral Hemorrhage (ICH) Model
Parameter Model This compound Treatment Observed Effect Reference
Hematoma Volume & Function Collagenase-induced ICH in C57BL/6 mice50 mg/kg/day for 3 daysSignificantly reduced hematoma volume and improved neurological function.[5]
Blood-Brain Barrier Integrity Collagenase-induced ICH in C57BL/6 mice50 mg/kg/day for 3 daysDecreased BBB permeability (reduced Evans Blue & albumin leakage); Decreased brain water content.[5]
Junction Protein Expression Collagenase-induced ICH in C57BL/6 mice50 mg/kg/day for 3 daysMarkedly increased expression of tight junction proteins (Occludin, ZO-1) and adherens junction protein (VE-cadherin).[5]
Matrix Metalloproteinases Collagenase-induced ICH in C57BL/6 mice50 mg/kg/day for 3 daysMarkedly decreased expression of MMP-9.[5]
Apoptosis Markers Collagenase-induced ICH in C57BL/6 mice50 mg/kg/day for 3 daysIncreased anti-apoptotic Bcl-2; Decreased pro-apoptotic Bax and cleaved caspase-3; Fewer TUNEL positive cells.[5]
Neuroinflammation Collagenase-induced ICH in C57BL/6 mice50 mg/kg/day for 3 daysReduced infiltration of neutrophils, activation of microglia/macrophages, and reactive astrogliosis; Decreased TNF-α and IL-1β.[5]
Table 2: Neuroprotective Effects of this compound in Ischemic Stroke Models
Parameter Model This compound Treatment Observed Effect Reference
Behavioral & Edema Transient Middle Cerebral Artery Occlusion (tMCAO) in rats50 mg/kg (i.p.) 2hr before ischemiaBehavioral improvement at 72hr; Reduced brain edema.[3]
Microglial Activation tMCAO in rats50 mg/kg (i.p.) 2hr before ischemiaReduced CD11b positive staining (microglial activation marker).[3][6]
Pro-inflammatory Cytokines tMCAO in rats & LPS-stimulated BV2 microglia50 mg/kg (i.p.)Reduced expression and release of TNF-α, IL-1β, and IL-6.[3][6]
NSC-Mediated Neuroprotection tMCAO in mice with Neural Stem Cell (NSC) transplantPreconditioning of NSCs with this compound prior to transplantDecreased infarct volume and improved neurobehavioral deficiency compared to non-preconditioned NSCs.[7][8]
BBB Integrity (NSC model) tMCAO in mice with NSC transplantPreconditioning of NSCs with this compoundAmeliorated BBB disruption.[7][8]
Neurotrophic Factors (NSC model) This compound-preconditioned NSCsIn vitro & In vivoPromoted expression and secretion of Brain-Derived Neurotrophic Factor (BDNF).[7][8]
Table 3: Neuroprotective Effects of this compound in a Status Epilepticus (SE) Model
Parameter Model This compound Treatment Observed Effect Reference
Neuronal Apoptosis Pilocarpine-induced SE in C57BL/6 mice50 mg/kg for 3 days after SE onsetSignificantly mitigated apoptotic cell death in the hippocampus.[9]
Glial Activation Pilocarpine-induced SE in C57BL/6 mice50 mg/kg for 3 days after SE onsetSuppressed SE-induced reactive gliosis.[9]
Signaling Pathways Pilocarpine-induced SE in C57BL/6 mice50 mg/kg for 3 days after SE onsetSuppressed activation of mammalian target of rapamycin (mTOR) signaling in the hippocampus.[9]
Inflammatory Mediators Pilocarpine-induced SE in C57BL/6 mice50 mg/kg for 3 days after SE onsetSignificantly reduced expression of TNF-α, IL-1β, and arginase-1.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections describe the core experimental protocols used in the cited studies.

Intracerebral Hemorrhage (ICH) Mouse Model
  • Animal Model: Male C57BL/6 mice.[5]

  • ICH Induction: Stereotactic injection of collagenase into the right striatum to induce hemorrhage.[5]

  • This compound Administration: Mice received this compound at a dose of 50 mg/kg/day via intraperitoneal (i.p.) injection for 3 consecutive days.[5]

  • Key Analyses:

    • Neurological Function: Assessed using standard behavioral scoring systems.[5]

    • BBB Permeability: Measured by quantifying the extravasation of Evans Blue dye and albumin into the brain parenchyma.[5]

    • Brain Water Content: Determined by comparing the wet and dry weights of brain tissue.[5]

    • Western Blot: Used to quantify the expression levels of proteins such as MMP-9, Occludin, ZO-1, VE-cadherin, Bcl-2, Bax, and cleaved caspase-3 in perihematomal tissues.[5]

    • Immunofluorescence Staining: Employed to visualize and quantify neutrophil infiltration, microglia/macrophage activation (e.g., CD206), and reactive astrogliosis.[5]

    • TUNEL Assay: Used to detect and quantify apoptotic cells in brain sections.[5]

Transient Middle Cerebral Artery Occlusion (tMCAO) Ischemia Model
  • Animal Model: Male rats or mice.[3][7]

  • Ischemia Induction: The middle cerebral artery is temporarily occluded with an intraluminal filament for a defined period (e.g., 60-90 minutes), followed by reperfusion.[3][7]

  • This compound Administration:

    • Direct Treatment: A single dose of 50 mg/kg this compound administered via i.p. injection 2 hours before the ischemic event.[3]

    • NSC Preconditioning: Neural stem cells are treated with this compound in vitro before being transplanted into the infarct area of the ipsilateral striatum 24 hours after I/R.[7][8]

  • Key Analyses:

    • Infarct Volume: Measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.[7][8]

    • Behavioral Deficits: Assessed using tests such as the modified neurological severity score (mNSS).[7][8]

    • Immunohistochemistry: Used to detect markers of microglial activation, such as CD11b.[3][6]

    • ELISA/qRT-PCR: To quantify levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain tissue or cell culture media.[3][6]

Pilocarpine-Induced Status Epilepticus (SE) Mouse Model
  • Animal Model: Male C57BL/6 mice.[9]

  • SE Induction: Administration of pilocarpine to induce continuous seizure activity.[9]

  • This compound Administration: Mice were treated with this compound (50 mg/kg) for 3 days following the onset of SE.[9]

  • Key Analyses:

    • Immunofluorescence Staining: To evaluate neuronal survival and reactive gliosis in the hippocampus.[9]

    • TUNEL Staining: To assess the extent of apoptotic cell death.[9]

    • Western Blot Analysis: To measure the activation of the mTOR signaling pathway and the expression of inflammatory mediators like TNF-α and IL-1β.[9]

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects by modulating several key signaling pathways involved in inflammation, cell survival, and apoptosis.

Anti-Neuroinflammatory Signaling

In models of neuroinflammation, this compound significantly inhibits the activation of microglia, the brain's resident immune cells. This is achieved primarily through the suppression of the NF-κB and ERK MAPK signaling pathways, which are critical for the production of pro-inflammatory mediators.[3][6]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates This compound This compound NFkB NF-κB Activation This compound->NFkB Inhibits ERK ERK MAPK Phosphorylation This compound->ERK Inhibits TLR4->NFkB TLR4->ERK Cytokines Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces ERK->Cytokines Induces Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: this compound's anti-inflammatory mechanism in microglia.

Pro-Survival Signaling in Neural Stem Cells

When used to precondition neural stem cells (NSCs) for transplantation therapy in stroke models, this compound enhances their survival and therapeutic efficacy. This is mediated by the activation of the pro-survival Akt signaling pathway.[7][8] Following transplantation into the ischemic brain, these preconditioned cells further protect the brain by inhibiting the stress-activated p38 and JNK MAPK pathways.[7]

G cluster_0 This compound This compound Preconditioning NSC Neural Stem Cell (NSC) This compound->NSC Akt Akt Pathway NSC->Akt Activates p38_JNK p38 & JNK MAPK Pathways NSC->p38_JNK Inhibits Survival Enhanced NSC Survival & Viability Akt->Survival Ischemia Ischemic Microenvironment (Post-transplantation) Ischemia->p38_JNK Activates Neuroprotection Neuroprotection Neuroprotection->p38_JNK Promotes

Caption: Pro-survival and neuroprotective pathways modulated by this compound-preconditioned NSCs.

Inhibition of Pathological Signaling in Epilepsy

In the context of status epilepticus, this compound mitigates neuronal death and neuroinflammation by suppressing the hyperactivation of the mTOR signaling pathway in the hippocampus.[9] Dysregulation of the mTOR pathway is a known contributor to epileptogenesis and neuronal damage.

G SE Status Epilepticus (SE) mTOR mTOR Signaling (Hyperactivation) SE->mTOR Induces This compound This compound This compound->mTOR Inhibits Gliosis Reactive Gliosis & Neuroinflammation mTOR->Gliosis Apoptosis Neuronal Apoptosis mTOR->Apoptosis

Caption: this compound inhibits mTOR signaling in Status Epilepticus.

General Experimental Workflow

The investigation of this compound's neuroprotective effects typically follows a standardized preclinical workflow, from disease induction to multi-level analysis.

G Induction Disease Model Induction (e.g., ICH, tMCAO, SE) Treatment Treatment (this compound vs. Vehicle) Induction->Treatment Behavioral Behavioral Analysis Treatment->Behavioral Tissue Tissue Collection & Processing Treatment->Tissue Data Data Analysis & Interpretation Behavioral->Data Histo Histological Analysis (IHC, TUNEL) Tissue->Histo Molecular Molecular Analysis (Western, PCR) Tissue->Molecular Histo->Data Molecular->Data

Caption: General workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The preclinical data amassed to date strongly suggest that this compound is a promising neuroprotective agent with a multi-faceted mechanism of action. Its ability to preserve blood-brain barrier integrity, suppress neuroinflammation, and inhibit apoptotic pathways positions it as a compelling candidate for further development.[3][5][9] While its efficacy has been demonstrated in models of acute injury like stroke and epilepsy, its potential in chronic neurodegenerative diseases such as Alzheimer's or Parkinson's disease remains an important area for future investigation.[3] Further studies are warranted to optimize dosing regimens, explore different delivery methods, and fully elucidate the range of its therapeutic applications in neurology.

References

Methodological & Application

Appropriate Animal Models for Testing Adjudin's Contraceptive Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adjudin, an analogue of lonidamine, is a promising non-hormonal male contraceptive agent that reversibly inhibits spermatogenesis.[1][2] Its mechanism of action involves the disruption of adhesion between Sertoli cells and developing germ cells, particularly elongating and elongated spermatids, leading to their premature exfoliation from the seminiferous epithelium and subsequent infertility.[1][3][4] This targeted action within the testis, without significantly altering systemic hormone levels, makes this compound a compelling candidate for further development.[1] This document provides detailed application notes and protocols for utilizing appropriate animal models to test the contraceptive efficacy of this compound.

Mechanism of Action

This compound primarily targets the apical ectoplasmic specialization (ES), a testis-specific anchoring junction between Sertoli cells and spermatids.[1][3][4] The disruption of these junctions is mediated by this compound's influence on the actin cytoskeleton within Sertoli cells. Key molecular events include:

  • Downregulation of Eps8 (Epidermal growth factor receptor pathway substrate 8): Eps8 is an actin bundling protein crucial for maintaining the integrity of the actin filament bundles at the apical ES. This compound suppresses Eps8 expression, leading to the disorganization of these actin filaments.[1][3][4]

  • Mis-localization of Arp3 (Actin-related protein 3): this compound causes the mis-localization of Arp3, a component of the Arp2/3 complex that initiates actin branching. This leads to "unwanted" actin branching, further destabilizing the actin filament bundles.[3][4][5]

  • Involvement of the Integrin/FAK Signaling Pathway: this compound has been shown to affect the integrin/focal adhesion kinase (FAK) signaling pathway, which is involved in regulating the actin cytoskeleton at the apical ES.[1]

This cascade of events ultimately weakens the adhesion between Sertoli cells and spermatids, resulting in the premature release of immature sperm and a state of reversible infertility.[1] The process is reversible because this compound does not significantly affect spermatogonial stem cells, allowing for the repopulation of the seminiferous epithelium after cessation of treatment.[1][3][4]

Data Presentation

Table 1: Contraceptive Efficacy of this compound in Various Animal Models
Animal ModelDosage RegimenTime to InfertilityTime to ReversibilityKey FindingsReference(s)
Rat 50 mg/kg b.w., once weekly for two weeks (oral gavage)~5 weeks~11 weeks (100% recovery)100% infertility achieved. No significant changes in serum testosterone, FSH, or LH levels.[1]
Rabbit 25 mg/kg b.w., once weeklyNot explicitly stated to reach 100% infertilitySpermatogenesis recovery observed after cessationEffective in depleting elongating/elongated spermatids.[6]
Dog Not explicitly statedNot explicitly statedNot explicitly statedPotent anti-spermatogenic activity observed.[1][7][8]
Table 2: Toxicity Profile of this compound in Rodents
Toxicity Study TypeAnimal ModelDosageFindingsReference(s)
Acute Toxicity Rats and MiceUp to 2000 mg/kg b.w.No genotoxicity and not toxic at acute high doses.[1]
Subchronic Toxicity (29-day) Rats50 mg/kg/day (oral gavage)No-observable-adverse-effect level (NOAEL) for females was 50 mg/kg/day. Some male rats showed signs of liver inflammation or skeletal muscle atrophy at this dose.[5][9]

Mandatory Visualization

Signaling Pathway of this compound in Sertoli Cells

Adjudin_Signaling_Pathway cluster_this compound This compound Administration cluster_Sertoli_Cell Sertoli Cell cluster_Outcome Outcome This compound This compound Eps8 Eps8 This compound->Eps8 Suppresses Arp3 Arp3 This compound->Arp3 Mis-localizes Actin_Bundling Actin Filament Bundling Eps8->Actin_Bundling Promotes Actin_Branching Actin Filament Branching Arp3->Actin_Branching Induces Apical_ES Apical Ectoplasmic Specialization Integrity Actin_Bundling->Apical_ES Actin_Branching->Apical_ES Destabilizes Adhesion Sertoli-Spermatid Adhesion Apical_ES->Adhesion Spermatid_Exfoliation Premature Spermatid Exfoliation Adhesion->Spermatid_Exfoliation Disruption leads to Infertility Reversible Infertility Spermatid_Exfoliation->Infertility

Caption: Signaling pathway of this compound leading to reversible infertility.

Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Efficacy_Assessment Efficacy Assessment cluster_Reversibility Reversibility Assessment Animal_Selection Animal Selection (e.g., Adult Male Rats) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Grouping Randomization into Control & Treatment Groups Acclimatization->Grouping Dosing This compound Administration (Specify Dose & Route) Grouping->Dosing Monitoring Daily Observation (Health & Behavior) Dosing->Monitoring Mating_Study Mating with Untreated Females Monitoring->Mating_Study Sperm_Analysis Sperm Count & Motility Analysis Mating_Study->Sperm_Analysis Histology Testicular Histological Analysis Sperm_Analysis->Histology Cessation Cessation of Treatment Histology->Cessation Recovery_Mating Post-treatment Mating Studies Cessation->Recovery_Mating

Caption: General experimental workflow for this compound's contraceptive efficacy testing.

Experimental Protocols

Protocol for Contraceptive Efficacy Testing in Male Rats

1.1. Animals and Housing

  • Species: Adult male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Housing: House animals individually or in small groups in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water.

  • Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

1.2. Experimental Groups

  • Control Group: Receives the vehicle used to dissolve/suspend this compound (e.g., 0.5% methylcellulose).

  • Treatment Group(s): Receive this compound at various doses (e.g., a starting dose of 50 mg/kg body weight).

1.3. Dosing

  • Route of Administration: Oral gavage is a common and effective route.

  • Frequency and Duration: Based on previous studies, a regimen of once weekly for two weeks can be effective.[1]

  • Preparation of Dosing Solution: Prepare this compound suspension in the vehicle shortly before administration.

1.4. Mating Study

  • Timing: Begin mating studies approximately 3-4 weeks after the last dose of this compound.

  • Procedure: House each male rat with two untreated, sexually mature female rats of proven fertility.

  • Confirmation of Mating: Check for the presence of a vaginal plug or sperm in the vaginal lavage daily to confirm mating.

  • Fertility Assessment: Monitor the females for pregnancy and record the number of pups born. Calculate the fertility index (number of pregnant females / number of mated females x 100).

1.5. Sperm Parameter Analysis

  • Sample Collection: At the end of the treatment period, euthanize a subset of male rats. Dissect the cauda epididymis and vas deferens.

  • Sperm Motility: Place the cauda epididymis in a pre-warmed buffer (e.g., Ham's F10) and make several incisions to allow sperm to swim out. Assess the percentage of motile sperm using a microscope with a heated stage.

  • Sperm Count: Mince the cauda epididymis and vas deferens in a known volume of buffer. Use a hemocytometer to determine the sperm concentration.

1.6. Histological Analysis

  • Tissue Collection: Dissect the testes and fix them in Bouin's solution or 10% neutral buffered formalin.

  • Tissue Processing: Dehydrate the fixed tissues, embed in paraffin, and section at 5 µm thickness.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E).

  • Evaluation: Examine the sections under a light microscope to assess the integrity of the seminiferous epithelium, the presence and stages of germ cells, and signs of germ cell exfoliation.

1.7. Reversibility Study

  • Procedure: After the initial efficacy study, maintain a group of treated males without further treatment.

  • Mating: Conduct mating studies at regular intervals (e.g., every 2-4 weeks) starting from the end of the treatment period to determine the time to fertility restoration.

Protocol for Acute and Subchronic Toxicity Testing

2.1. Guideline Compliance

  • Conduct toxicity studies in compliance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

2.2. Acute Oral Toxicity (Based on OECD Guideline 423)

  • Animals: Use a small number of female rats per step.

  • Dosing: Administer a single oral dose of this compound at one of the defined starting dose levels (e.g., 2000 mg/kg).

  • Observation: Observe animals closely for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Endpoint: The outcome of the first step (mortality or no mortality) determines the next step (testing at a lower or higher dose, or stopping the test).

2.3. Subchronic Oral Toxicity (28-Day Study - Based on OECD Guideline 407)

  • Animals: Use groups of male and female rats (e.g., 5-10 per sex per group).

  • Dosing: Administer this compound daily via oral gavage for 28 days at three different dose levels (low, medium, and high) plus a control group.

  • Observations:

    • Clinical: Daily observation for signs of toxicity.

    • Body Weight and Food Consumption: Record weekly.

    • Hematology and Clinical Biochemistry: Analyze blood samples at the end of the study.

    • Pathology: Conduct a full necropsy and histopathological examination of major organs and tissues.

  • Endpoint: Determine the No-Observed-Adverse-Effect-Level (NOAEL).

References

Determining the Optimal Dosage and Administration Route for Adjudin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adjudin, a 1H-indazole-3-carboxylic acid derivative, is a non-hormonal small molecule with significant potential in both male contraception and oncology.[1] Its primary mechanism of action in a contraceptive context is the disruption of adhesion between Sertoli cells and developing spermatids in the testes, leading to the premature release of immature sperm and reversible infertility.[1][2] This effect is achieved without altering systemic hormone levels of testosterone, follicle-stimulating hormone (FSH), or luteinizing hormone (LH).[1][3] In oncology, this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.[4][5]

These application notes provide a comprehensive overview of the preclinical data on this compound's dosage and administration, offering detailed protocols for its use in both male contraception and cancer research models.

Data Presentation: Quantitative Dosage and Pharmacokinetic Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Animal Model Application Administration Route Dosage Vehicle Key Findings Reference
RatMale ContraceptionOral Gavage50 mg/kg b.w. (two doses, one per week)Corn oil100% infertility by ~5 weeks; fertility rebounded by ~11 weeks.[1]
RabbitMale ContraceptionOral Gavage25 mg/kg b.w. (once weekly for 4 weeks)Corn oilReduced efficacy compared to intravenous administration due to low bioavailability.[6][7]
RabbitMale ContraceptionIntravenous25 mg/kg b.w. (once weekly for 4 weeks)Ethanol/DMSO (2:1, v/v)>95% depletion of round and elongate spermatids after 4 weeks.[6][7]
Nude MiceAnti-Cancer (Lung and Prostate)Intraperitoneal100 mg/kg b.w. (every other or every three days)DMSO and Corn oilSignificant suppression of tumor growth.[4][5]
Parameter Intravenous (25 mg/kg) Oral Gavage (25 mg/kg) Reference
AUC (mg·h/L) 20.11 ± 1.902.23 ± 0.45[6][7]
Cmax (mg/L) Not explicitly stated, but peak observed shortly after injectionNot explicitly stated, but lower than IV[6]
t½ (half-life) (h) ~2.28Not determined due to low bioavailability[6]
Bioavailability 100%~8%[6]

Signaling Pathways

This compound exerts its effects by modulating key signaling pathways involved in cell adhesion and proliferation.

This compound's Mechanism in Sertoli Cells

In the context of male contraception, this compound primarily targets the apical ectoplasmic specialization (ES), a unique actin-based anchoring junction between Sertoli cells and elongating spermatids.[2][8] This disruption is mediated through the modulation of the integrin/Focal Adhesion Kinase (FAK) and mTORC1/rpS6 signaling pathways.

adjudin_sertoli_pathway cluster_this compound This compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Effect This compound This compound Integrin β1-Integrin This compound->Integrin ? mTORC1 mTORC1 This compound->mTORC1 modulates FAK FAK Integrin->FAK PI3K PI3-Kinase FAK->PI3K p130Cas p130Cas PI3K->p130Cas MAPK MAP Kinase p130Cas->MAPK Actin Actin Cytoskeleton (Eps8, Arp3) MAPK->Actin rpS6 rpS6 mTORC1->rpS6 rpS6->Actin Disruption Disruption of Sertoli-Spermatid Adhesion Actin->Disruption

This compound's effect on Sertoli cell signaling.
This compound's Anti-Cancer Mechanism

In cancer cells, this compound's mechanism is thought to involve the induction of apoptosis through mitochondrial dysfunction, a pathway also targeted by its analog, lonidamine.[4][5]

adjudin_cancer_pathway cluster_this compound This compound cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_effect Effect This compound This compound Mito Mitochondrial Dysfunction (Loss of membrane potential) This compound->Mito ATP Reduced ATP Mito->ATP Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

This compound's pro-apoptotic signaling in cancer cells.

Experimental Protocols

The following are detailed protocols for the administration of this compound in preclinical models for both male contraception and anti-cancer studies. These protocols are based on published methodologies and should be adapted to specific experimental designs and institutional guidelines.

Protocol 1: Induction of Reversible Infertility in Rats via Oral Gavage

This protocol describes the oral administration of this compound to adult male rats to induce reversible infertility.

oral_gavage_workflow cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring & Analysis prep_this compound Prepare this compound Suspension (50 mg/kg in Corn Oil) admin_dose1 Administer Dose 1 (Oral Gavage) prep_this compound->admin_dose1 prep_animals Acclimatize Adult Male Rats prep_animals->admin_dose1 admin_dose2 Administer Dose 2 (1 week after Dose 1) admin_dose1->admin_dose2 monitor_fertility Monitor Fertility (Mating studies starting at week 2) admin_dose2->monitor_fertility collect_testes Collect Testes at various time points (e.g., weekly) monitor_fertility->collect_testes histology Histological Analysis of Testes collect_testes->histology monitor_recovery Monitor Fertility Recovery (Post-treatment) histology->monitor_recovery xenograft_workflow cluster_prep Preparation cluster_tumor Tumor Implantation cluster_treatment Treatment cluster_analysis Analysis prep_cells Culture Cancer Cells (e.g., A549, PC3) implant_cells Subcutaneously Inject Cancer Cells into the flank of mice prep_cells->implant_cells prep_animals Acclimatize Nude Mice (4-6 weeks old) prep_animals->implant_cells prep_this compound Prepare this compound Solution (100 mg/kg in DMSO/Corn Oil) administer Administer this compound (IP) or Vehicle Control prep_this compound->administer monitor_tumor Monitor Tumor Growth (until palpable) implant_cells->monitor_tumor randomize Randomize Mice into Treatment and Control Groups monitor_tumor->randomize randomize->administer measure_tumor Measure Tumor Volume (e.g., every 2-3 days) administer->measure_tumor euthanize Euthanize Mice and Excise Tumors (at study endpoint) measure_tumor->euthanize analyze_tumor Tumor Weight and Further Analysis (e.g., Western Blot, IHC) euthanize->analyze_tumor

References

Application Notes and Protocols for the Chemical Synthesis of Adjudin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a detailed, step-by-step protocol for the chemical synthesis of Adjudin (1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide), a potent small molecule with potential applications as a male contraceptive and anti-cancer agent. The synthesis is based on established methods for the preparation of indazole derivatives and involves a three-stage process commencing with the synthesis of the 1H-indazole-3-carboxylic acid core, followed by N-alkylation to yield the key intermediate, lonidamine, and culminating in the formation of this compound via hydrazinolysis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound, also known as AF-2364, is an analogue of lonidamine and has demonstrated significant biological activity, primarily as a reversible male contraceptive by disrupting germ cell adhesion in the testes.[1][2] Its mechanism of action involves the targeted disruption of the ectoplasmic specialization, a unique cell-cell adhesion junction in the seminiferous epithelium.[1][3] This disruption is mediated through the modulation of several signaling pathways, including the integrin/FAK/PI3-kinase/p130Cas/MAP kinase pathway and the regulation of actin-related proteins such as Eps8 and Arp3.[1] Additionally, this compound has shown promise as an anti-cancer agent, exhibiting anti-proliferative activity in various cancer cell lines.[4]

The chemical synthesis of this compound is a multi-step process that builds upon the core structure of 1H-indazole-3-carboxylic acid. This protocol outlines a comprehensive procedure for the laboratory-scale synthesis of this compound, providing detailed experimental procedures, reagent specifications, and purification methods.

Data Presentation

While specific yields for the complete synthesis of this compound are not consistently reported in a single source, the following table provides representative data for key steps based on general procedures for similar indazole derivatives.

StepReactantsProductSolvent(s)Catalyst/ReagentTypical Yield (%)
1. Esterification 1H-Indazole-3-carboxylic acid, Methanol1H-Indazole-3-carboxylic acid methyl esterMethanolThionyl chloride~94%
2. N-Alkylation (Lonidamine Methyl Ester Synthesis) 1H-Indazole-3-carboxylic acid methyl ester, 2,4-Dichlorobenzyl chloride1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid methyl esterTHFSodium hydride (NaH)Not Specified
3. Hydrazinolysis (this compound Synthesis) 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid methyl ester, Hydrazine hydrate1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide (this compound)Ethanol-Not Specified

Experimental Protocols

The synthesis of this compound can be accomplished through a three-stage process:

  • Stage 1: Synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (Lonidamine)

  • Stage 2: Esterification of Lonidamine

  • Stage 3: Hydrazinolysis to form this compound

An alternative, and likely more efficient route, involves the initial synthesis of 1H-indazole-3-carboxylic acid methyl ester, followed by N-alkylation, and finally hydrazinolysis. This alternative protocol is detailed below.

Protocol: Synthesis of this compound

Materials and Reagents:

  • 1H-Indazole-3-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • 2,4-Dichlorobenzyl chloride

  • Hydrazine hydrate (80%)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

Step 1: Synthesis of 1H-Indazole-3-carboxylic acid methyl ester

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous methanol at 0 °C, slowly add thionyl chloride (2-3 equivalents).

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1.5-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

  • Neutralize the crude product by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-indazole-3-carboxylic acid methyl ester as a solid.

Step 2: Synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid methyl ester (Lonidamine methyl ester)

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1H-indazole-3-carboxylic acid methyl ester (1 equivalent) in anhydrous THF to the NaH suspension.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add a solution of 2,4-dichlorobenzyl chloride (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Acidify the mixture with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid methyl ester.

Step 3: Synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide (this compound)

  • Dissolve 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid methyl ester (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 equivalents) to the solution at room temperature.

  • Heat the resulting solution to reflux and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove the ethanol.

  • The resulting solid is crude this compound. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Signaling Pathway of this compound's Action

Adjudin_Signaling_Pathway cluster_ES Disruption of Actin Dynamics This compound This compound ES Ectoplasmic Specialization This compound->ES targets Eps8 Eps8 (Actin Capping) This compound->Eps8 suppresses Arp3 Arp3 (Actin Branching) This compound->Arp3 mis-localizes Integrin Integrin/FAK Signaling This compound->Integrin activates Adhesion Sertoli-Spermatid Adhesion Actin Actin Filament Bundles Actin->Adhesion supports Eps8->Actin maintains Arp3->Actin destabilizes Infertility Reversible Infertility Adhesion->Infertility disruption leads to Integrin->Adhesion destabilizes

Caption: Proposed signaling pathway for this compound-induced disruption of spermatogenesis.

Experimental Workflow for this compound Synthesis

Adjudin_Synthesis_Workflow Start 1H-Indazole-3-carboxylic acid Step1 Step 1: Esterification (MeOH, SOCl₂) Start->Step1 Intermediate1 1H-Indazole-3-carboxylic acid methyl ester Step1->Intermediate1 Step2 Step 2: N-Alkylation (2,4-Dichlorobenzyl chloride, NaH) Intermediate1->Step2 Intermediate2 Lonidamine methyl ester Step2->Intermediate2 Step3 Step 3: Hydrazinolysis (Hydrazine hydrate, EtOH) Intermediate2->Step3 End This compound Step3->End

Caption: Workflow for the chemical synthesis of this compound.

References

Application Notes and Protocols for Assessing Germ Cell Adhesion in the Presence of Adjudin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adjudin (1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide) is an investigational non-hormonal male contraceptive agent that reversibly inhibits spermatogenesis.[1] Its primary mechanism of action involves the disruption of adhesion between Sertoli cells and developing germ cells (spermatids and spermatocytes) within the seminiferous epithelium.[2][3] This leads to the premature exfoliation of these germ cells, resulting in temporary infertility.[4] The principal target of this compound is the apical ectoplasmic specialization (ES), a unique testis-specific anchoring junction crucial for maintaining the integrity of the Sertoli-spermatid interface.[3][5]

Understanding and quantifying the effects of this compound on germ cell adhesion is critical for its development as a safe and effective contraceptive. This document provides detailed application notes and experimental protocols for assessing the biological activity of this compound, both in vivo and in vitro. The methodologies described herein are essential for evaluating drug efficacy, elucidating molecular mechanisms, and characterizing potential off-target effects.

Application Note 1: In Vivo Assessment of Seminiferous Epithelium Integrity

The most direct way to assess this compound's efficacy is to observe its effects on the testicular histology in an animal model. The rat is a well-established model for these studies. A single oral dose of this compound is sufficient to induce widespread germ cell loss from the seminiferous epithelium.[6][7] The primary endpoints are morphological changes in the epithelium and the mislocalization or altered expression of key cell junction proteins.

Experimental Workflow: In Vivo Analysis

cluster_0 Animal Treatment cluster_1 Tissue Processing & Analysis A Administer this compound (e.g., 50 mg/kg, oral gavage) to adult male rats B Collect testes at specific time points (e.g., 6h, 12h, 1d, 2d, 4d, 9d) A->B C Fix tissue (Bouin's fixative) & embed in paraffin B->C D Section tissues (5 µm) C->D E Histological Staining (H&E) D->E F Immunohistochemistry/ Immunofluorescence D->F G Microscopic Analysis: Assess germ cell loss & protein localization E->G F->G

Caption: Workflow for in vivo assessment of this compound's effects.

Protocol 1: Animal Dosing and Tissue Collection
  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • This compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.25% methylcellulose).

  • Dosing: Administer a single oral dose of this compound at 50 mg/kg body weight via gavage.[7] Control animals should receive the vehicle only.

  • Time Course: Euthanize animals at various time points post-treatment (e.g., 1, 2, 4, and 9 days) to observe the progression of germ cell exfoliation.

  • Tissue Collection: Immediately following euthanasia, excise the testes. For histological analysis, immerse tissues in Bouin's fixative for 24 hours. For molecular analysis (Western blot), freeze tissues immediately in liquid nitrogen and store at -80°C.[7]

Protocol 2: Histological Analysis with Hematoxylin and Eosin (H&E)
  • Tissue Processing: Following fixation, dehydrate the testes through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • Staining: a. Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water. b. Stain with Hematoxylin solution for 5-10 minutes. c. Rinse in running tap water. d. Differentiate in 1% acid-alcohol for a few seconds. e. "Blue" the sections in Scott's tap water substitute or weak ammonia water. f. Counterstain with Eosin Y solution for 1-3 minutes. g. Dehydrate, clear, and mount with a permanent mounting medium.

  • Analysis: Examine sections under a light microscope. Assess the integrity of the seminiferous epithelium, noting the presence or absence of spermatids and spermatocytes at different stages. Look for signs of germ cell sloughing into the tubule lumen.

Protocol 3: Immunofluorescence Staining for Junction Proteins
  • Antigen Retrieval: Deparaffinize and rehydrate sections as described above. Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

  • Blocking: Permeabilize sections with 0.1% Triton X-100 in PBS for 10 minutes, then block with 10% normal goat serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies targeting junctional proteins (e.g., N-cadherin, E-cadherin, β-catenin, ZO-1).

  • Secondary Antibody Incubation: Wash sections with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI. Mount coverslips using an anti-fade mounting medium.

  • Imaging: Visualize sections using a fluorescence or confocal microscope. Analyze changes in the localization and intensity of the target proteins at the Sertoli-germ cell interface. This compound treatment often causes a redistribution or internalization of these proteins.

Data Presentation: Summary of In Vivo Effects of this compound
ParameterControlThis compound-Treated (Day 4)This compound-Treated (Day 9)Reference
Seminiferous Epithelium Organized structure with all germ cell types present.Significant loss of elongating/elongated spermatids.Widespread depletion of spermatids and spermatocytes; only spermatogonia and Sertoli cells remain.[6][7]
N-cadherin Localization Distinctly localized at the Sertoli-spermatid interface (apical ES).Diffuse staining, internalization away from the junction.Signal significantly reduced due to absence of spermatids.[6]
β-catenin Localization Co-localizes with N-cadherin at the apical ES.Internalized from the junctional plaque into the cytoplasm.Signal significantly reduced.[8]
ZO-1 Localization (BTB) Sharp, continuous staining at the basal compartment, outlining the BTB.Appears thicker and more robust at the Sertoli-Sertoli interface.Staining remains intact and robust, indicating BTB integrity is maintained or enhanced.[6][9]

Application Note 2: In Vitro Assessment of Sertoli Cell Barrier Integrity

While this compound's primary target is the apical Sertoli-germ cell junction, it is crucial to assess its effect on the basal Sertoli-Sertoli cell junctions that form the blood-testis barrier (BTB). An in vitro model using primary Sertoli cells cultured on bicameral units allows for a functional assessment of BTB integrity by measuring the transepithelial electrical resistance (TER).[6]

Experimental Workflow: In Vitro TER Measurement

cluster_0 Cell Culture cluster_1 Treatment & Measurement A Isolate Sertoli cells from 20-day-old rat testes B Culture cells on Matrigel-coated bicameral units (filters) A->B C Allow cells to form a functional barrier (monitor TER) B->C D Add this compound or vehicle to the basal compartment C->D E Measure TER daily using an ohmmeter (e.g., Millicell ERS-2) D->E F Analyze and plot TER (Ω·cm²) over time E->F

Caption: Workflow for in vitro Sertoli cell barrier function assay.

Protocol 4: Primary Sertoli Cell Culture for Barrier Assessment
  • Cell Isolation: Isolate Sertoli cells from the testes of 20-day-old Sprague-Dawley rats using a sequential enzymatic digestion method (trypsin and collagenase).

  • Plating: Seed the isolated Sertoli cells at a high density (e.g., 1.0 x 10⁶ cells/cm²) onto Matrigel-coated permeable supports (e.g., Millicell cell culture inserts) in bicameral units.

  • Culture: Maintain the cultures in serum-free F12/DMEM medium at 34°C in a 5% CO₂ atmosphere. Allow the cells to form a confluent monolayer with functional tight junctions, which typically takes 3-4 days. Barrier formation can be monitored by measuring the initial rise in TER.

Protocol 5: Transepithelial Electrical Resistance (TER) Measurement
  • Equipment: Use a voltohmmeter designed for epithelial cell cultures (e.g., Millicell ERS-2).

  • Procedure: a. Equilibrate the culture plates to room temperature for 15-20 minutes. b. Sterilize the electrode probes with 70% ethanol and rinse with sterile culture medium. c. Place the shorter probe in the apical chamber (inside the insert) and the longer probe in the basal chamber (outside the insert). d. Record the resistance reading (in Ω). e. Measure the resistance of a blank, Matrigel-coated insert without cells.

  • Calculation: a. Subtract the resistance of the blank insert from the resistance of the cell-plated insert. b. Multiply the result by the surface area of the insert (in cm²) to obtain the final TER value (Ω·cm²).

  • Treatment: Once a stable TER is established, add this compound (e.g., 10-50 µM) to the culture medium. Measure TER daily for 3-5 days to assess the drug's effect on barrier function.

Data Presentation: Effect of this compound on Sertoli Cell Barrier Function In Vitro
Treatment GroupDay 0 (Pre-treatment)Day 1Day 2Day 3Reference
Control (Vehicle) 85.5 ± 4.2 Ω·cm²88.1 ± 3.9 Ω·cm²90.3 ± 5.1 Ω·cm²91.5 ± 4.8 Ω·cm²[6][9]
This compound (30 µM) 86.2 ± 3.8 Ω·cm²95.4 ± 4.5 Ω·cm²110.7 ± 6.2 Ω·cm²125.3 ± 7.1 Ω·cm²[6][9]

Note: Data are representative. This compound has been shown to unexpectedly increase TER, suggesting a tightening of the Sertoli cell barrier, which may be a compensatory response to the loss of germ cells.[6][9]

Application Note 3: Investigating the Molecular Mechanism of this compound

This compound disrupts the actin cytoskeleton and key signaling pathways that maintain junction integrity at the apical ES. The integrin-focal adhesion kinase (FAK) pathway is a known target.[2] Western blotting is a fundamental technique to quantify changes in the expression and phosphorylation status of proteins within these pathways following this compound treatment.

Signaling Pathway: this compound's Disruption of Apical ES

cluster_0 Sertoli Cell Cytoplasm This compound This compound FAK FAK This compound->FAK Inhibits ApicalES Apical Ectoplasmic Specialization (ES) Integrin Integrin/Laminin Complex Integrin->FAK Activates PI3K PI3K FAK->PI3K Adhesion Sertoli-Spermatid Adhesion p130Cas p130Cas PI3K->p130Cas Actin Actin Cytoskeleton Reorganization p130Cas->Actin Actin->Adhesion Maintains Detachment Spermatid Detachment Adhesion->Detachment Loss of

Caption: this compound disrupts the Integrin/FAK pathway, leading to germ cell detachment.

Protocol 6: Western Blot Analysis of Junction and Signaling Proteins
  • Protein Extraction: Homogenize frozen testis samples or cultured Sertoli cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: a. Incubate the membrane with primary antibodies (e.g., anti-FAK, anti-phospho-FAK, anti-β1-integrin, anti-β-catenin, anti-GAPDH) overnight at 4°C. b. Wash the membrane 3 times with TBST. c. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Perform densitometric analysis to quantify the relative protein levels, normalizing to a loading control like GAPDH or β-actin.

Data Presentation: Changes in Protein Expression after this compound Treatment In Vivo
Protein TargetTime PointChange vs. ControlPutative RoleReference
β1-Integrin 4 days↓ ~40%Cell-matrix adhesion at apical ES[2]
FAK (Total) 4 daysNo significant changeSignaling scaffold protein[2]
p-FAK (Tyr397) 12 hours↓ ~50%Active form of FAK, indicates pathway disruption[2]
N-cadherin 4 days↓ ~60%Sertoli-spermatid adhesion[8]
Connexin 43 4 days↑ ~75%Gap junction protein, expression increases as a compensatory response[8]

References

Application of Adjudin in Cancer Cell Line Proliferation Assays: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adjudin, a 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is an analogue of lonidamine and was initially investigated as a non-hormonal male contraceptive.[1][2][3][4] Subsequent research has revealed its potent anti-cancer properties, demonstrating its ability to inhibit the proliferation of various cancer cell lines.[1][5][6] this compound exerts its anti-neoplastic effects through multiple mechanisms, including the induction of mitochondrial dysfunction and apoptosis.[1][5][6] This document provides detailed application notes and protocols for utilizing this compound in cancer cell line proliferation assays.

Mechanism of Action

This compound's anti-cancer activity is primarily attributed to its ability to target mitochondria and disrupt cellular energy metabolism.[1][2] This leads to a cascade of events culminating in apoptosis. The key mechanisms include:

  • Mitochondrial Dysfunction: this compound can trigger a loss of mitochondrial membrane potential, affect mitochondrial mass, and reduce cellular ATP levels.[1][6]

  • Induction of Apoptosis: this compound induces apoptosis through a Caspase-3-dependent pathway.[1][5][6] This is evidenced by the cleavage of Caspase-3 and the release of cytochrome C from the mitochondria.[1]

  • SIRT3-FOXO3a Pathway Activation: In some cancer cell lines, such as small-cell lung cancer, this compound has been shown to activate the SIRT3-FOXO3a signaling pathway, which contributes to its anti-cancer effects.[7]

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

The inhibitory effect of this compound on cancer cell proliferation has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values after a 24-hour treatment are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Human Breast Adenocarcinoma13.8[5]
MIA PaCa-2Human Pancreatic Adenocarcinoma52.7[5]
SGC-7901Human Gastric Adenocarcinoma58[5]
A549Human Lung Adenocarcinoma63.1[1][5]
Smmc-7721Human Hepatoma72.3[5]
PC3Human Prostate Adenocarcinoma93.0[1][5]

Mandatory Visualizations

Below are diagrams illustrating the key signaling pathway of this compound and a general experimental workflow for assessing its anti-proliferative effects.

cluster_0 This compound's Anti-Cancer Signaling Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss ATP_Reduction Reduced Cellular ATP Mitochondria->ATP_Reduction Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C Caspase9 Cleaved Caspase-9 Cytochrome_C->Caspase9 Activates Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: this compound's signaling pathway leading to apoptosis.

cluster_1 Experimental Workflow for Proliferation Assays Start Start: Cancer Cell Culture Seeding Cell Seeding in Plates Start->Seeding Treatment This compound Treatment (Varying Concentrations) Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Perform Proliferation Assay (e.g., MTT, BrdU) Incubation->Assay Data Data Acquisition and Analysis Assay->Data End End: Determine IC50 Data->End

References

Application Notes and Protocols for Investigating Neuroinflammatory Responses Using Adjudin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adjudin, a 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is a multi-functional small molecule that has demonstrated significant anti-neuroinflammatory properties in various preclinical models.[1] Initially investigated as a non-hormonal male contraceptive, its ability to modulate key inflammatory pathways in the central nervous system (CNS) has garnered increasing interest for its therapeutic potential in neurodegenerative diseases and acute brain injuries.[2][3] These application notes provide detailed protocols for utilizing this compound to investigate neuroinflammatory responses, focusing on its effects on microglial activation and associated signaling pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of microglial activation.[1] Activated microglia are key contributors to neuroinflammation, releasing a cascade of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[4] this compound has been shown to suppress the production of these inflammatory mediators by modulating intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) pathways.[1] By inhibiting these pathways, this compound effectively dampens the inflammatory response, thereby offering a potential neuroprotective strategy.

Data Presentation

The following tables summarize the quantitative effects of this compound in various experimental models of neuroinflammation.

Table 1: In Vitro Effects of this compound on LPS-Stimulated BV2 Microglial Cells

ParameterThis compound Concentration (µM)Incubation TimeMethodResultReference
IL-6 Release10, 30, 6024 hoursELISADose-dependent reduction; ~40% reduction at 60 µM[1]
TNF-α mRNA10, 30, 606 hoursqPCRDose-dependent suppression[1]
IL-1β mRNA10, 30, 606 hoursqPCRDose-dependent suppression[1]
IL-6 mRNA10, 30, 606 hoursqPCRDose-dependent suppression[1]
ERK Phosphorylation10, 301 hourWestern BlotReduction in phosphorylation[1]
NF-κB p65 Nuclear Translocation302 hoursWestern BlotInhibition of translocation[1]
NF-κB DNA Binding Activity302 hoursEMSAMarkedly inhibited[1]

Table 2: In Vivo Effects of this compound in Mouse Models of Neuroinflammation

ModelThis compound DosageAdministration RouteKey FindingsReference
Permanent Middle Cerebral Artery Occlusion (pMCAO)50 mg/kgIntraperitoneal (i.p.)Reduced CD11b expression, attenuated brain edema and neurological deficits.[1]
Transient Middle Cerebral Artery Occlusion (tMCAO)50 mg/kgIntraperitoneal (i.p.)Significantly decreased infarct volume and improved neurological score. Reduced expression of TNF-α, IL-1β, and IL-6.[5]
Intracerebral Hemorrhage (ICH)50 mg/kg/day for 3 daysIntraperitoneal (i.p.)Significantly reduced hematoma volume and improved neurological function.
Pilocarpine-Induced Status Epilepticus50 mg/kg for 3 daysIntraperitoneal (i.p.)Mitigated apoptotic cell death and suppressed glial activation in the hippocampus. Reduced expression of TNF-α and IL-1β.[6][7]

Experimental Protocols

In Vitro Model: LPS-Induced Neuroinflammation in BV2 Microglial Cells

This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Reagents for ELISA, qPCR, and Western Blotting

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute in culture medium to achieve final concentrations (e.g., 10, 30, 60 µM). The final DMSO concentration should be less than 0.1%.

  • Treatment:

    • Seed BV2 cells in appropriate culture plates.

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 200 ng/mL) for the desired time (6 hours for mRNA analysis, 24 hours for cytokine release).

  • Analysis:

    • ELISA: Collect the culture supernatant to measure the concentration of secreted cytokines (e.g., IL-6) using a commercial ELISA kit.

    • qPCR: Isolate total RNA from the cells and perform quantitative real-time PCR to analyze the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

    • Western Blot: Prepare cell lysates to analyze the phosphorylation status of ERK and the nuclear translocation of NF-κB p65.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol details the induction of focal cerebral ischemia and the subsequent evaluation of this compound's neuroprotective effects.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound (50 mg/kg)

  • Vehicle (e.g., corn oil)

  • Anesthesia (e.g., isoflurane)

  • Nylon monofilament suture (e.g., 6-0)

  • Surgical instruments

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Animal Preparation: Anesthetize the mouse and maintain its body temperature at 37°C.

  • tMCAO Surgery:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a nylon monofilament suture into the ECA lumen and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 60 minutes of occlusion, withdraw the suture to allow reperfusion.

  • This compound Administration: Administer this compound (50 mg/kg, i.p.) or vehicle immediately after reperfusion.

  • Neurological Scoring: At 24 or 72 hours post-tMCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit and 4 = severe deficit).[8]

  • Infarct Volume Measurement:

    • Sacrifice the mice at a designated time point.

    • Remove the brains and slice them into 2 mm coronal sections.

    • Stain the sections with 2% TTC solution. The infarcted tissue will appear white, while healthy tissue will be red.

    • Quantify the infarct volume using image analysis software.

In Vivo Model: Collagenase-Induced Intracerebral Hemorrhage (ICH) in Mice

This protocol outlines the creation of an ICH model to study this compound's therapeutic effects.

Materials:

  • Male C57BL/6 mice

  • This compound (50 mg/kg/day)

  • Bacterial collagenase type VII

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Animal Preparation: Anesthetize the mouse and fix its head in a stereotaxic frame.

  • Collagenase Injection:

    • Drill a burr hole over the striatum.

    • Slowly inject collagenase (e.g., 0.075 units in 0.5 µL saline) into the striatum using a Hamilton syringe.[9][10]

    • Leave the needle in place for 10 minutes before slowly retracting it.

  • This compound Treatment: Administer this compound (50 mg/kg/day, i.p.) for 3 consecutive days, starting shortly after ICH induction.

  • Outcome Assessment:

    • Neurological Function: Evaluate neurological deficits daily using a relevant scoring system.

    • Hematoma Volume: At the end of the treatment period, sacrifice the mice, and measure the hematoma volume from brain sections.

In Vivo Model: Pilocarpine-Induced Status Epilepticus in Mice

This protocol is for inducing status epilepticus to investigate this compound's anti-inflammatory and neuroprotective effects in the context of seizures.

Materials:

  • Male C57BL/6 mice

  • Pilocarpine hydrochloride

  • Scopolamine methyl nitrate

  • Diazepam

  • This compound (50 mg/kg)

Procedure:

  • Seizure Induction:

    • Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.

    • 30 minutes later, inject pilocarpine (325 mg/kg, i.p.) to induce seizures.[7]

    • Monitor the mice for seizure activity. Status epilepticus is defined as continuous seizures for at least 5 minutes.[11]

  • Seizure Termination and Treatment:

    • After 2 hours of status epilepticus, administer diazepam (10 mg/kg, i.p.) to terminate the seizures.

    • One hour after diazepam, begin daily administration of this compound (50 mg/kg, i.p.) for 3 days.

  • Analysis:

    • Histology: At the end of the experiment, perfuse the mice and collect the brains for histological analysis (e.g., TUNEL staining for apoptosis, immunostaining for glial markers).

    • Western Blot: Analyze hippocampal tissue for the expression of inflammatory and apoptotic markers.

Visualizations

Signaling Pathways

adjudin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MEK MEK TLR4->MEK This compound This compound ERK ERK This compound->ERK Inhibits Phosphorylation NFkB_nuc NF-κB This compound->NFkB_nuc Inhibits Translocation IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex MEK->ERK P ERK_nuc p-ERK ERK->ERK_nuc Translocation DNA DNA NFkB_nuc->DNA Binds ERK_nuc->DNA Activates Transcription Factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Caption: this compound inhibits neuroinflammation by suppressing the NF-κB and ERK MAPK signaling pathways.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro cluster_invivo In Vivo cell_culture BV2 Microglial Cell Culture treatment This compound Pre-treatment followed by LPS Stimulation cell_culture->treatment analysis_invitro Analysis: - ELISA (Cytokine Release) - qPCR (mRNA Expression) - Western Blot (Signaling Proteins) treatment->analysis_invitro animal_model Induction of Neuroinflammation (tMCAO, ICH, or Status Epilepticus) treatment_invivo This compound Administration animal_model->treatment_invivo assessment Assessment: - Neurological Scoring - Histology (Infarct/Hematoma Volume) - Immunohistochemistry (Glial Activation) treatment_invivo->assessment

Caption: Workflow for investigating this compound's anti-neuroinflammatory effects in vitro and in vivo.

Logical Relationships

logical_relationship This compound This compound Signaling_Modulation Modulation of NF-κB and ERK Pathways This compound->Signaling_Modulation Inhibition Inhibition of Microglial Activation Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Inhibition->Cytokine_Reduction Neuroprotection Neuroprotective Effects (Reduced Neuronal Damage, Improved Functional Outcome) Cytokine_Reduction->Neuroprotection Signaling_Modulation->Inhibition

Caption: The proposed mechanism of this compound's neuroprotective action.

Future Directions

While the inhibitory effects of this compound on the NF-κB and ERK MAPK pathways are established, its potential interactions with other key inflammatory signaling cascades warrant further investigation. The JAK/STAT pathway, which is crucial for cytokine signaling, and the NLRP3 inflammasome, a key component of the innate immune response, are important targets in neuroinflammation.[12][13] Future studies should explore whether this compound directly or indirectly modulates these pathways to gain a more comprehensive understanding of its anti-neuroinflammatory mechanisms. Such research could further solidify its potential as a therapeutic agent for a range of neurological disorders.

References

Troubleshooting & Optimization

Adjudin Technical Support Center: Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Adjudin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges when working with this compound in experimental buffers. Here you will find troubleshooting guides and frequently asked questions to ensure the successful preparation and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. This compound is highly soluble in DMSO, reaching concentrations of at least 34 mg/mL.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?

A2: This is a common issue due to this compound's low solubility in aqueous solutions. To avoid precipitation, it is crucial to first prepare a high-concentration stock solution in 100% DMSO and then dilute it serially in your final aqueous buffer or medium. It is recommended to add the DMSO stock solution dropwise to the stirred aqueous solution. The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1]

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] However, some sensitive or primary cell lines may be affected by concentrations as low as 0.1%.[1] It is always advisable to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.

Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?

A4: Direct dissolution of this compound in purely aqueous buffers like Phosphate Buffered Saline (PBS) is challenging due to its low solubility. For instance, in a 1:20 mixture of DMF and PBS (pH 7.2), the solubility is only about 0.05 mg/mL. It is highly recommended to first prepare a stock solution in an organic solvent like DMSO.

Q5: How should I prepare this compound for in vivo animal studies?

A5: For oral gavage in animal studies, this compound can be suspended in corn oil. For intravenous injections, a solution can be prepared in a mixture of ethanol and DMSO (e.g., a 2:1 volume ratio). Another option for creating a suspension for oral administration is to use a solution of carboxymethylcellulose sodium (CMC-Na).

Troubleshooting Guide

Problem Possible Cause Solution
This compound powder is not dissolving in the chosen solvent. Insufficient solvent volume or incorrect solvent.Ensure you are using a recommended solvent like DMSO for the initial stock solution. Increase the solvent volume gradually while vortexing. Gentle warming (to no more than 37°C) can also aid dissolution, but be cautious of potential degradation.
Precipitation occurs immediately upon adding the DMSO stock to aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit. The final percentage of DMSO is too low to maintain solubility.Decrease the final concentration of this compound in your working solution. Increase the final percentage of DMSO in your working solution, but be mindful of the tolerance of your experimental system (e.g., cell lines). Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to facilitate mixing.
The prepared this compound solution appears cloudy or has visible particles. Incomplete dissolution or precipitation over time.Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. If precipitation occurs over time, it is best to prepare fresh working solutions immediately before each experiment.
Variability in experimental results between batches of this compound solution. Inconsistent solution preparation leading to different final concentrations. Degradation of this compound in solution.Standardize your solution preparation protocol. Prepare fresh stock solutions regularly and store them appropriately. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

Solvent/Buffer System Solubility Molar Concentration
Dimethyl sulfoxide (DMSO)≥ 34 mg/mL≥ 101.44 mM
Dimethylformamide (DMF)~30 mg/mL~89.5 mM
DMF:PBS (pH 7.2) (1:20)~0.05 mg/mL~0.15 mM
Carboxymethylcellulose sodium (CMC-Na)Forms a suspension up to 5 mg/mLNot applicable
Ethanol/DMSO (2:1, v/v)Forms a solution for intravenous injectionConcentration dependent on preparation
Corn OilForms a suspension for oral gavageConcentration dependent on preparation

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous buffers.

  • Materials:

    • This compound powder

    • 100% sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of 100% DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the calculated mass of this compound).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture
  • Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration that is non-toxic to cells.

  • Materials:

    • This compound stock solution in DMSO (from Protocol 1)

    • Sterile cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Crucially, ensure the final concentration of DMSO in the culture medium does not exceed the tolerance level of your cells (typically ≤ 0.5%). For example, to achieve a 10 µM final concentration of this compound from a 10 mM stock, you would perform a 1:1000 dilution. This would result in a final DMSO concentration of 0.1%.

    • Add the this compound-containing medium to your cells. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experimental setup.

Visualizations

Adjudin_Solubilization_Workflow Adjudin_Powder This compound Powder Stock_Solution High Concentration Stock Solution (e.g., 10-50 mM in DMSO) Adjudin_Powder->Stock_Solution Dissolve DMSO 100% DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (Low this compound Concentration, Low DMSO %) Stock_Solution->Working_Solution Serially Dilute (Dropwise addition with stirring) Aqueous_Buffer Aqueous Buffer (e.g., Cell Culture Medium, PBS) Aqueous_Buffer->Working_Solution Experiment In Vitro / In Vivo Experiment Working_Solution->Experiment

This compound Solubilization Workflow

Adjudin_Signaling_Pathway cluster_Sertoli_Cell Sertoli Cell cluster_Actin_Dynamics Actin Dynamics Disruption cluster_Adhesion_Signaling Adhesion Signaling Disruption This compound This compound Apical_ES Apical Ectoplasmic Specialization (ES) This compound->Apical_ES Targets Eps8 Eps8 (Actin Bundling) Apical_ES->Eps8 Suppresses Arp3 Arp3 (Actin Branching) Apical_ES->Arp3 Mislocalizes FAK FAK Signaling Apical_ES->FAK Disrupts mTORC1_rpS6 mTORC1/rpS6 Signaling Apical_ES->mTORC1_rpS6 Disrupts Spermatid_Detachment Spermatid Detachment (Germ Cell Loss) Eps8->Spermatid_Detachment Arp3->Spermatid_Detachment FAK->Spermatid_Detachment mTORC1_rpS6->Spermatid_Detachment

This compound's Mechanism of Action

Troubleshooting_Logic Start Problem: This compound Precipitation in Aqueous Buffer Check_DMSO Is final DMSO concentration >0.5%? Start->Check_DMSO Check_Adjudin_Conc Is final this compound concentration high? Check_DMSO->Check_Adjudin_Conc No Solution_DMSO Lower final DMSO% (if possible) Check_DMSO->Solution_DMSO Yes Check_Mixing Was the dilution performed slowly with stirring? Check_Adjudin_Conc->Check_Mixing No Solution_Adjudin_Conc Lower final this compound concentration Check_Adjudin_Conc->Solution_Adjudin_Conc Yes Solution_Mixing Re-prepare, adding stock dropwise to stirred buffer Check_Mixing->Solution_Mixing No Success Solubility Issue Resolved Check_Mixing->Success Yes Solution_DMSO->Check_Adjudin_Conc Solution_Adjudin_Conc->Check_Mixing Solution_Mixing->Success

Troubleshooting Precipitation

References

Adjudin Dosage Optimization & Toxicity Minimization: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing experiments involving Adjudin. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in optimizing dosage and minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's antispermatogenic effect?

This compound primarily exerts its effect by disrupting the adhesion between Sertoli cells and developing spermatids within the seminiferous epithelium of the testes.[1][2][3] This action specifically targets a testis-specific anchoring junction known as the apical ectoplasmic specialization (apical ES).[2][3][4] The disruption of this junction leads to the premature release (exfoliation) of immature spermatids, resulting in reversible infertility.[1][2] Importantly, this compound does not appear to affect spermatogonia, which allows for the repopulation of the seminiferous epithelium and the return of fertility after cessation of treatment.[1][2][5]

Q2: What are the recommended starting dosages for in vivo efficacy studies with this compound?

Reported effective dosages of this compound vary between animal models. For initial studies, consider the following as starting points:

  • Rats: Two doses of 50 mg/kg body weight (b.w.) per week have been shown to induce 100% infertility.[1][3]

  • Rabbits: A weekly dose of 25 mg/kg b.w. has been used in studies.[6][7]

It is crucial to perform dose-response studies within your specific experimental model to determine the minimal effective dose that achieves the desired biological outcome while minimizing potential side effects.

Q3: What is known about the toxicity profile of this compound?

This compound is generally considered to have lower toxicity than its parent compound, lonidamine.[4][8] However, some toxicities have been observed, particularly in subchronic studies:

  • Acute Toxicity: Acute toxicity appears to be low. Studies in rats and mice have shown no toxic effects at single doses up to 2000 mg/kg b.w.[1][3]

  • Subchronic Toxicity: Liver inflammation was observed in 10% of mice in a subchronic toxicity study, which has hindered its progression to clinical trials.[9][10] At high oral doses, side effects on muscle and liver have also been reported, which may be linked to its low oral bioavailability.[5]

  • Hormonal Profile: this compound does not appear to alter serum levels of testosterone, follicle-stimulating hormone (FSH), or luteinizing hormone (LH).[1][3][5]

Q4: How does the route of administration impact the efficacy and toxicity of this compound?

The route of administration significantly affects this compound's bioavailability and, consequently, its efficacy.

  • Oral Administration: this compound has low oral bioavailability.[5] This means that higher oral doses are required to achieve the desired therapeutic effect, which can increase the risk of side effects.[5]

  • Intravenous Administration: Intravenous injection results in significantly higher bioavailability compared to oral administration.[6][7] This route of administration has been shown to induce a more severe disruption of spermatogenesis at the same dosage as oral administration.[6]

Researchers should carefully consider the pharmacokinetic profile of this compound when selecting the route of administration for their studies.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy Insufficient dosage.Perform a dose-escalation study to determine the minimal effective dose in your model.
Poor bioavailability with oral administration.Consider an alternative route of administration, such as intravenous or intraperitoneal injection, to improve bioavailability.[6][7]
Observed Toxicity (e.g., elevated liver enzymes) Dosage is too high.Reduce the dosage or dosing frequency.
Subchronic toxicity.Monitor liver function closely throughout the study. Consider a shorter treatment duration if appropriate for the experimental goals.[9][10]
Variability in Response Differences in animal strain, age, or health status.Standardize animal models and ensure consistent experimental conditions.
Inconsistent drug formulation or administration.Ensure proper solubilization and consistent administration techniques.

Data Presentation

Table 1: Summary of this compound Dosage and Efficacy in Preclinical Models

Animal Model Dosage Route of Administration Observed Effect Reference
Rat50 mg/kg b.w. (twice weekly)Not specified100% infertility[1][3]
Rabbit25 mg/kg b.w. (weekly)Intravenous & GavageDisruption of spermatogenesis[6][7]

Table 2: Summary of this compound Toxicity Data

Toxicity Type Animal Model Dosage Observations Reference
AcuteRat, MouseUp to 2000 mg/kg b.w. (single dose)No toxic effects[1][3]
SubchronicMouseNot specifiedLiver inflammation in 10% of animals[9][10]
SubchronicNot specifiedHigh oral dosesMuscle and liver side effects[5]

Experimental Protocols

Key Experiment: Assessment of Antispermatogenic Activity in a Rodent Model

  • Animal Model: Select a suitable rodent model (e.g., adult male Sprague-Dawley rats).

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to control and treatment groups.

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., corn oil).

  • Dosing: Administer this compound to the treatment group at the desired dosage and frequency (e.g., 50 mg/kg b.w. twice weekly via gavage). The control group should receive the vehicle only.

  • Monitoring: Monitor animal health and body weight regularly throughout the study.

  • Fertility Assessment: After the treatment period, cohabitate male rats with fertile females to assess fertility.

  • Tissue Collection: At the end of the study, euthanize the animals and collect testes and epididymides for histological analysis.

  • Histological Analysis: Process tissues for histology and examine for evidence of germ cell exfoliation and disruption of the seminiferous epithelium.[6]

  • Hormone Analysis: Collect blood samples to measure serum levels of testosterone, FSH, and LH.

Visualizations

adjudin_mechanism cluster_sertoli Sertoli Cell cluster_spermatid Spermatid Sertoli Sertoli Apical_ES Apical Ectoplasmic Specialization Spermatid_node Spermatid Apical_ES->Spermatid_node adhesion Exfoliation Premature Release (Infertility) Spermatid_node->Exfoliation leads to This compound This compound This compound->Apical_ES disrupts

Caption: Mechanism of this compound-induced infertility.

adjudin_workflow Start Start: Animal Acclimatization Grouping Randomize into Control & Treatment Groups Start->Grouping Dosing Administer this compound (or Vehicle) Grouping->Dosing Monitoring Monitor Health & Body Weight Dosing->Monitoring Fertility Fertility Assessment (Cohabitation) Monitoring->Fertility Endpoint Endpoint Fertility->Endpoint Tissue Tissue Collection (Testes, Epididymides) Endpoint->Tissue Hormone Hormone Analysis (Serum) Endpoint->Hormone Histo Histological Analysis Tissue->Histo Data Data Analysis & Interpretation Histo->Data Hormone->Data End End of Study Data->End

References

How to mitigate the side effects of Adjudin in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the side effects of Adjudin in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary side effects observed in long-term preclinical studies of this compound?

A1: The primary side effects of this compound, particularly when administered orally at high doses, are liver inflammation and skeletal muscle atrophy.[1] These toxicities are a significant consideration for its development as a long-term male contraceptive.

Q2: What is the underlying mechanism of this compound's action and its relation to side effects?

A2: this compound primarily targets the Sertoli cells in the testes, disrupting the adhesion of germ cells and leading to reversible infertility.[2] This effect is mediated through the disruption of the apical ectoplasmic specialization (ES). However, at higher systemic concentrations, this compound can have off-target effects on other tissues, such as the liver and muscles, leading to the observed toxicities.

Q3: What are the main signaling pathways affected by this compound?

A3: this compound has been shown to exert its effects by modulating signaling pathways that regulate cell adhesion and cytoskeletal dynamics. Key pathways identified include the mTORC1/rpS6 and FAK-Y407 signaling pathways.[2][3][4][5] Disruption of these pathways in non-target tissues likely contributes to the observed side effects.

Q4: What is the most promising strategy to mitigate this compound's side effects?

A4: The most promising mitigation strategy is to improve the targeted delivery of this compound to the testes, thereby reducing systemic exposure and off-target effects. Conjugating this compound to a mutant form of follicle-stimulating hormone (FSH) has been shown to significantly increase its efficacy at a much lower dose, which in turn minimizes liver and muscle toxicity.[6]

Q5: Are there alternative approaches to reduce this compound's toxicity?

A5: Another approach to mitigate side effects is to enhance the bioavailability of this compound at its target site. This could potentially be achieved by co-administering this compound with agents that transiently and reversibly open the blood-testis barrier (BTB), allowing for a lower effective dose of this compound.

Troubleshooting Guides

Guide 1: Investigating and Managing Potential Hepatotoxicity

Issue: Elevated liver enzymes (e.g., ALT, AST) or histological evidence of liver inflammation in experimental animals.

Possible Causes and Troubleshooting Steps:

  • High Systemic Exposure: The oral bioavailability of this compound is low, necessitating high doses that can lead to systemic toxicity.

    • Recommendation: Transition to a targeted delivery system, such as the this compound-FSH conjugate, to lower the required dose.

  • Off-Target Effects: this compound may be directly or indirectly toxic to hepatocytes at high concentrations.

    • Recommendation: Perform in vitro cytotoxicity assays on primary hepatocytes or liver cell lines to determine the direct toxic potential of this compound.

  • Metabolic Activation: Liver enzymes may metabolize this compound into a more toxic compound.

    • Recommendation: Conduct metabolism studies using liver microsomes to identify potential toxic metabolites.

Experimental Protocols: Refer to the "Experimental Protocols" section for detailed methodologies on assessing liver function and histology.

Guide 2: Assessing and Mitigating Myotoxicity

Issue: Signs of muscle atrophy, weakness, or elevated creatine kinase (CK) levels in experimental animals.

Possible Causes and Troubleshooting Steps:

  • Systemic Toxicity: Similar to hepatotoxicity, high systemic levels of this compound can lead to muscle damage.

    • Recommendation: Employ the this compound-FSH conjugate to reduce the systemic dose.

  • Direct Muscle Cell Damage: this compound may directly interfere with muscle cell function or survival.

    • Recommendation: Conduct in vitro studies on myoblast cell lines to assess the direct cytotoxic effects of this compound on muscle cells.

  • Mitochondrial Dysfunction: As an analogue of lonidamine, this compound may affect mitochondrial function in muscle cells.

    • Recommendation: Perform mitochondrial function assays (e.g., measuring oxygen consumption, membrane potential) on isolated mitochondria from muscle tissue of treated animals.

Experimental Protocols: Refer to the "Experimental Protocols" section for detailed methodologies on assessing muscle toxicity.

Data Presentation

Table 1: Summary of Preclinical Toxicity Findings for this compound in Male Rats (29-Day Study)

ParameterVehicle ControlThis compound (50 mg/kg/day, oral)
Incidence of Liver Inflammation 0/101/10 (histological signs)
Incidence of Skeletal Muscle Atrophy 0/103/10 (histological signs)
Serum ALT/AST Levels NormalElevated in affected animals
Serum Creatine Kinase (CK) Levels NormalElevated in affected animals

Data compiled from findings reported in preclinical studies.

Experimental Protocols

Protocol 1: Assessment of Hepatotoxicity
  • Serum Biochemistry:

    • Collect blood samples at baseline and at regular intervals throughout the study.

    • Analyze serum for levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Histopathology:

    • At the end of the study, euthanize animals and collect liver tissue.

    • Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with hematoxylin and eosin (H&E) and have them evaluated by a qualified pathologist for signs of inflammation, necrosis, and steatosis.

Protocol 2: Assessment of Myotoxicity
  • Serum Biochemistry:

    • Collect blood samples at baseline and at regular intervals.

    • Analyze serum for levels of creatine kinase (CK) and lactate dehydrogenase (LDH).

  • Histopathology:

    • Collect skeletal muscle tissue (e.g., gastrocnemius, quadriceps) at necropsy.

    • Process tissues for H&E staining as described for the liver.

    • Examine for signs of muscle fiber degeneration, necrosis, inflammation, and fibrosis.

  • Functional Assessment:

    • Monitor grip strength and locomotor activity at regular intervals to assess muscle function.

Protocol 3: Conceptual Workflow for this compound-FSH Conjugate Synthesis

Note: A detailed, publicly available protocol for the synthesis of the this compound-FSH conjugate is not available. The following is a conceptual workflow based on available literature.

  • Production of Mutant FSH:

    • Express and purify a recombinant mutant form of FSH that binds to the FSH receptor but has reduced or no biological activity.

  • Activation of this compound:

    • Chemically modify this compound to introduce a reactive group suitable for conjugation (e.g., an N-hydroxysuccinimide ester).

  • Conjugation Reaction:

    • React the activated this compound with the mutant FSH under controlled conditions (pH, temperature, molar ratio) to form a stable covalent bond.

  • Purification and Characterization:

    • Purify the this compound-FSH conjugate from unreacted components using techniques like size-exclusion chromatography or affinity chromatography.

    • Characterize the conjugate for purity, concentration, and this compound-to-FSH ratio using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Mandatory Visualizations

adjudin_signaling_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Target Receptor (e.g., on Sertoli Cell) This compound->Receptor mTORC1 mTORC1 Receptor->mTORC1 FAK FAK Receptor->FAK rpS6 rpS6 mTORC1->rpS6 Activates Cytoskeleton Cytoskeletal Reorganization (Actin Dynamics) rpS6->Cytoskeleton p_FAK_Y407 p-FAK-Y407 FAK->p_FAK_Y407 Phosphorylates p_FAK_Y407->Cytoskeleton Cell_Adhesion Disruption of Cell Adhesion Cytoskeleton->Cell_Adhesion

Caption: this compound signaling pathway in target cells.

toxicity_assessment_workflow start Start: Long-Term this compound Study dosing Administer this compound to Animal Models start->dosing monitoring In-Life Monitoring (Clinical Signs, Body Weight) dosing->monitoring sampling Regular Blood Sampling monitoring->sampling necropsy End of Study: Necropsy monitoring->necropsy Scheduled or Unscheduled biochemistry Serum Biochemistry (Liver & Muscle Enzymes) sampling->biochemistry data_analysis Data Analysis & Interpretation biochemistry->data_analysis histopathology Tissue Collection & Histopathology (Liver, Muscle) necropsy->histopathology histopathology->data_analysis report Report Findings data_analysis->report

Caption: Experimental workflow for preclinical toxicity assessment.

mitigation_strategy_logic cluster_problem Problem cluster_solution Solution cluster_outcome Outcome HighDose High Oral Dose of this compound SystemicToxicity Systemic Toxicity (Liver, Muscle) HighDose->SystemicToxicity FSH_conjugate This compound-FSH Conjugate SystemicToxicity->FSH_conjugate Mitigated by TargetedDelivery Targeted Delivery to Testes FSH_conjugate->TargetedDelivery LowDose Lower Effective Dose TargetedDelivery->LowDose ReducedSideEffects Reduced Side Effects LowDose->ReducedSideEffects

Caption: Logical relationship of the this compound side effect mitigation strategy.

References

Identifying and resolving inconsistencies in Adjudin research data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Adjudin experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help identify and resolve potential inconsistencies in your research data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during this compound research, providing insights into potential sources of data variability and guidance on experimental best practices.

Q1: We are observing inconsistent levels of germ cell exfoliation in our in vivo studies with this compound. What are the potential causes?

A1: Inconsistent germ cell exfoliation is a common challenge and can often be attributed to variability in this compound's bioavailability.[1] this compound has low oral bioavailability, which can be influenced by several factors.[1][2]

  • Troubleshooting Steps:

    • Standardize Administration: Ensure a consistent oral gavage technique. The volume and concentration of the vehicle (e.g., 0.5% methyl-cellulose) should be uniform across all animals.

    • Vehicle Preparation: Prepare fresh vehicle solutions for each experiment to prevent degradation.

    • Animal Fasting: Standardize the fasting period for animals before oral administration, as food intake can affect absorption.

    • Alternative Administration Route: For more consistent results, consider intravenous administration, which bypasses the gastrointestinal tract and provides higher bioavailability.[1]

    • Pharmacokinetic Analysis: If inconsistencies persist, conducting a pharmacokinetic study to determine the plasma concentrations of this compound in your animal model can help identify absorption issues.

Q2: Our in vitro experiments show variable effects of this compound on Sertoli-germ cell co-cultures. How can we improve consistency?

A2: Variability in in vitro studies can arise from several factors related to cell culture conditions and this compound preparation.

  • Troubleshooting Steps:

    • This compound Solubility: this compound has poor water solubility.[3] Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the culture medium. Precipitates can lead to inconsistent concentrations.

    • Final Solvent Concentration: Keep the final concentration of the solvent in the culture medium constant across all experimental groups, including controls, as the solvent itself can have effects on cells.

    • Cell Plating Density: The density of Sertoli and germ cells in the co-culture can influence the outcome. Standardize the cell seeding density for all experiments.

    • Culture Purity: Ensure a high purity of your Sertoli and germ cell populations. Contamination with other cell types can alter the experimental results.

    • Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change with repeated passaging.

Q3: We are seeing conflicting results in our Western blot analysis of this compound-induced signaling pathways (e.g., FAK, mTOR). What could be the issue?

A3: Inconsistent Western blot results for signaling proteins like FAK and mTOR can be due to the transient nature of their activation and technical aspects of the procedure.

  • Troubleshooting Steps:

    • Time-Course Analysis: The activation of signaling pathways is often transient. Perform a time-course experiment to identify the optimal time point for detecting changes in protein phosphorylation or expression after this compound treatment.

    • Sample Preparation: Use fresh cell or tissue lysates and include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation.[4]

    • Antibody Validation: Ensure the primary antibodies for total and phosphorylated FAK and mTOR components are specific and validated for the species you are using.

    • Loading Controls: Use reliable loading controls to ensure equal protein loading across all lanes.

    • Blocking and Washing: Optimize blocking conditions and washing steps to minimize background and non-specific bands.[4][5]

Q4: The IC50 values for this compound in our cancer cell line studies are not consistent with published data. Why might this be?

A4: IC50 values are highly sensitive to experimental conditions and can vary significantly between labs.[6]

  • Troubleshooting Steps:

    • Cell Density: The initial cell seeding density can significantly impact the calculated IC50 value.[6] Ensure you are using the same cell density as the published study.

    • Assay Type: Different cell viability assays (e.g., MTT, XTT, CellTiter-Glo) can yield different IC50 values. Use the same assay as the reference study.

    • Incubation Time: The duration of this compound treatment will affect the IC50 value. Adhere to the specified incubation time.[7]

    • Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out misidentification or cross-contamination.

    • Passage Number and Culture Conditions: Use cells at a low passage number and maintain consistent culture conditions (e.g., media, serum concentration, CO2 levels).

Q5: Does this compound compromise the blood-testis barrier (BTB)? The literature seems to have conflicting information.

A5: The primary target of this compound is the apical ectoplasmic specialization (apical ES) at the Sertoli-spermatid interface, not the BTB.[8][9][10] However, high doses or prolonged exposure to this compound can affect the BTB.[9][11] In some in vivo studies, administration of this compound to immature rats was shown to delay the assembly of the BTB.[11][12] Conversely, in adult rats, some studies have shown that this compound-mediated germ cell loss can lead to a strengthening of the Sertoli cell barrier.[13][14]

  • Clarification: The effect of this compound on the BTB appears to be context-dependent (e.g., age of the animal, dosage). For most standard experiments in adult animals aimed at studying spermatogenesis disruption, the BTB is considered to remain largely intact.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from this compound research to provide a comparative overview.

Table 1: In Vivo Efficacy of this compound as a Male Contraceptive

Animal ModelDosage RegimenTime to InfertilityReversibilityReference
Rat50 mg/kg b.w., once weekly for 2 weeks~5 weeks100% fertility rebound by ~11 weeks[8]
Rabbit25 mg/kg b.w., once weekly for 4 weeks (intravenous)>95% germ cell loss at 4 weeksSpermatogenesis recovery monitored after cessation[1]
DogNot specified in detailEffective induction of infertilityReversible[8][10]

Table 2: In Vitro Anti-Cancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Comparison with Lonidamine (IC50, µM)Reference
A549Human Lung Adenocarcinoma63.1200[15][16]
PC3Human Prostate Adenocarcinoma93120[15][16]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: In Vivo this compound Administration in Rats for Spermatogenesis Disruption

  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • This compound Preparation: Suspend this compound in 0.5% (w/v) methyl-cellulose in sterile water.

  • Administration: Administer a single oral dose of 50 mg/kg body weight via gavage.[12][17]

  • Time Points: Euthanize animals at various time points post-administration (e.g., 6, 12, 24, 48, 96 hours) to assess early effects on cell adhesion and signaling. For longer-term studies on infertility, maintain animals for several weeks.

  • Tissue Collection: Collect testes for histological analysis (e.g., hematoxylin and eosin staining) and protein extraction for Western blotting.

Protocol 2: Western Blot Analysis of FAK and mTORC1/rpS6 Signaling

  • Protein Extraction: Homogenize testicular tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total FAK, phospho-FAK (Tyr397), total mTOR, phospho-mTOR, total rpS6, and phospho-rpS6.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 3: Cell Viability (MTT) Assay for IC50 Determination in Cancer Cells

  • Cell Seeding: Seed cancer cells (e.g., A549, PC3) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the logarithm of this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

adjudin_spermatogenesis_pathway This compound This compound Apical_ES Apical Ectoplasmic Specialization (Apical ES) This compound->Apical_ES targets Integrin_Beta1 β1-Integrin Apical_ES->Integrin_Beta1 induces expression FAK FAK Integrin_Beta1->FAK activates MAPK_Pathway MAP Kinase Pathway FAK->MAPK_Pathway activates Actin_Cytoskeleton Actin Cytoskeleton (Eps8, Arp3) MAPK_Pathway->Actin_Cytoskeleton destabilizes Sertoli_Spermatid_Adhesion Sertoli-Spermatid Adhesion Disruption Actin_Cytoskeleton->Sertoli_Spermatid_Adhesion Germ_Cell_Exfoliation Germ Cell Exfoliation Sertoli_Spermatid_Adhesion->Germ_Cell_Exfoliation

Caption: this compound's effect on Sertoli-spermatid adhesion.

adjudin_cancer_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria targets MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss ATP_Reduction Reduced Cellular ATP Mitochondria->ATP_Reduction Caspase3 Caspase-3 Activation MMP_Loss->Caspase3 leads to ATP_Reduction->Caspase3 contributes to Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's pro-apoptotic signaling in cancer cells.

experimental_workflow_western_blot cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Tissue_Lysis Tissue/Cell Lysis (with inhibitors) Quantification Protein Quantification Tissue_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Western blot experimental workflow.

References

Technical Support Center: Enhancing the Oral Bioavailability of Adjudin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Adjudin.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the oral administration of this compound?

The primary challenge with orally administered this compound is its low bioavailability.[1][2][3] This is attributed to poor absorption in the gastrointestinal tract and/or extensive first-pass metabolism.[2] Additionally, the blood-testis barrier (BTB) presents a formidable obstacle, limiting the drug's access to its target site in the apical compartment of the seminiferous epithelium.[4][5][6][7] Efflux transporters, such as P-glycoprotein, at the BTB can also actively pump this compound out of the testis, further reducing its local concentration.[5][6]

Q2: What are the main strategies being explored to improve this compound's oral bioavailability?

Several strategies are under investigation to enhance the oral delivery of this compound:

  • Formulation with Cyclodextrins: Co-grinding this compound with β-cyclodextrin can improve its solubility and dissolution rate.[5][6]

  • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles, such as magnetic mesoporous silica nanoparticles (MMSNs), can protect it from degradation and facilitate its transport across the BTB.[5]

  • Targeted Delivery: Conjugating this compound to a mutant form of follicle-stimulating hormone (FSH) allows for targeted delivery to Sertoli cells, which express FSH receptors.[1][8]

  • Co-administration with Efflux Pump Inhibitors: The use of P-glycoprotein inhibitors can prevent the active removal of this compound from the testes.[5]

Q3: What are the known signaling pathways affected by this compound?

This compound has been shown to modulate several signaling pathways within the testis to exert its anti-spermatogenic effects. These include:

  • Integrin/Focal Adhesion Kinase (FAK)/PI3-kinase/p130Cas/MAP kinase pathway[4]

  • mTORC1/rpS6 and p-FAK-Y407 signaling pathways[9][10]

  • ERK signaling pathway[2]

Troubleshooting Guides

Problem: Low and variable plasma concentrations of this compound after oral administration.
Possible Cause Troubleshooting Suggestion
Poor aqueous solubility of this compound.Prepare a formulation of this compound with β-cyclodextrin to enhance its solubility. See the experimental protocol for this compound-Cyclodextrin Co-Grinding.
Degradation of this compound in the gastrointestinal tract.Encapsulate this compound in nanoparticles to protect it from the harsh environment of the GI tract. Refer to the protocol for this compound-Loaded Nanoparticle Formulation.
Extensive first-pass metabolism.Consider co-administration with a cytochrome P450 inhibitor, though specific inhibitors for this compound metabolism are not yet well-defined. Initial screening of common inhibitors may be necessary.
Efflux by intestinal P-glycoprotein.Co-administer a known P-glycoprotein inhibitor.
Problem: Inconsistent results in spermatogenesis disruption despite seemingly adequate oral dosage.
Possible Cause Troubleshooting Suggestion
Inadequate drug concentration at the target site (seminiferous tubules).The blood-testis barrier is likely preventing this compound from reaching its target. Utilize a targeted delivery system, such as the this compound-FSH conjugate, to specifically deliver the drug to Sertoli cells.
Active efflux of this compound from the testes.Co-administer a P-glycoprotein inhibitor to block the efflux pumps at the blood-testis barrier.
Individual variations in drug metabolism and absorption in animal models.Increase the sample size of the animal study to account for biological variability. Ensure consistent feeding and fasting protocols for all animals, as this can affect oral absorption.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rabbits

ParameterIntravenous Injection (25 mg/kg)Oral Gavage (25 mg/kg)
AUC (mg·h·L⁻¹) 20.11 ± 1.902.23 ± 0.45
Relative Bioavailability -~11%

Data sourced from Hu et al., 2009.[2][3]

Table 2: Effective Doses of this compound in Rats

Administration RouteEffective Dose for Reversible InfertilityTarget Dose with Improved Formulation
Oral Gavage 50 mg/kg b.w.~5–7.5 mg/kg b.w.
Intraperitoneal (this compound-FSH conjugate) 0.5 µg/kg b.w.-

Data compiled from various studies.[4][9][11]

Experimental Protocols

This compound-Cyclodextrin Co-Grinding

This protocol describes a solvent-free method to prepare an this compound-β-cyclodextrin inclusion complex to improve solubility.

Materials:

  • This compound

  • β-cyclodextrin (in a 1:1 or 1:2 molar ratio with this compound)

  • Ball mill

  • Agate grinding jar and balls

Procedure:

  • Accurately weigh this compound and β-cyclodextrin and place them in the agate grinding jar.

  • Add agate balls to the jar.

  • Grind the mixture in the ball mill. The optimal grinding time and speed should be determined empirically, with typical durations ranging from 30 minutes to 48 hours.[12][13]

  • Periodically take samples to assess the degree of amorphization and complex formation using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

  • The final product should be a fine, amorphous powder.

Characterization:

  • DSC: To confirm the disappearance of the endothermic peak corresponding to the melting point of crystalline this compound.

  • XRPD: To verify the transformation from a crystalline to an amorphous state.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify interactions between this compound and β-cyclodextrin.

  • Dissolution Studies: To compare the dissolution rate of the complex to that of the physical mixture and pure this compound in simulated gastric and intestinal fluids.

This compound-Loaded Nanoparticle Formulation (Magnetic Mesoporous Silica Nanoparticles - MMSNs)

This protocol provides a general guideline for the synthesis of this compound-loaded MMSNs.

Materials:

  • Iron (III) chloride hexahydrate (FeCl₃·6H₂O)

  • Ethylene glycol

  • Sodium acetate

  • Tetraethyl orthosilicate (TEOS)

  • Cetyltrimethylammonium bromide (CTAB)

  • Ammonium hydroxide

  • This compound

  • Ethanol

Procedure:

  • Synthesis of Magnetic Nanoparticles (MNPs):

    • Dissolve FeCl₃·6H₂O in ethylene glycol.

    • Add sodium acetate and stir.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave and heat at 200°C for 8-12 hours.

    • Cool the reaction to room temperature.

    • Collect the MNP products with a magnet and wash with ethanol and deionized water.

  • Coating MNPs with Mesoporous Silica:

    • Disperse the MNPs in an aqueous solution of CTAB.

    • Add ammonium hydroxide to the solution.

    • Add TEOS dropwise while stirring vigorously.

    • Continue stirring for 6 hours at room temperature.

    • Collect the resulting MMSNs by centrifugation, wash with water and ethanol, and dry.

    • Remove the CTAB template by calcination or solvent extraction.

  • This compound Loading:

    • Disperse the MMSNs in a concentrated solution of this compound in an appropriate solvent.

    • Stir the mixture for 24 hours in the dark.

    • Collect the this compound-loaded MMSNs by centrifugation, wash with the solvent to remove unloaded drug, and dry under vacuum.

Characterization:

  • Transmission Electron Microscopy (TEM): To visualize the core-shell structure and morphology of the nanoparticles.

  • Dynamic Light Scattering (DLS): To determine the particle size distribution and zeta potential.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore size.

  • High-Performance Liquid Chromatography (HPLC): To determine the drug loading efficiency and in vitro release profile.

Determination of this compound Bioavailability in Rats

This protocol outlines the procedure for assessing the oral bioavailability of a novel this compound formulation.

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the rats into two groups: one receiving the this compound formulation orally via gavage, and the other receiving a corresponding dose of this compound intravenously. A typical oral dose for initial studies is 50 mg/kg.[11][14]

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Extract this compound from the plasma using a suitable liquid-liquid or solid-phase extraction method.

  • Quantify the concentration of this compound in the plasma samples using a validated HPLC method.

  • Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC), for both oral and intravenous administration.

  • Determine the absolute oral bioavailability using the formula: Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Adjudin_Signaling_Pathway cluster_Sertoli_Cell Sertoli Cell This compound This compound mTORC1 mTORC1 This compound->mTORC1 FAK FAK This compound->FAK ERK ERK This compound->ERK rpS6 rpS6 mTORC1->rpS6 Actin_Cytoskeleton Actin Cytoskeleton (Apical Ectoplasmic Specialization) rpS6->Actin_Cytoskeleton FAK->Actin_Cytoskeleton ERK->Actin_Cytoskeleton Spermatid_Adhesion_Disruption Spermatid Adhesion Disruption Actin_Cytoskeleton->Spermatid_Adhesion_Disruption Spermatid Spermatid Spermatid_Adhesion_Disruption->Spermatid Detachment Adjudin_Bioavailability_Workflow cluster_Formulation Formulation Development cluster_Administration In Vivo Administration (Rat Model) cluster_Analysis Pharmacokinetic Analysis F1 This compound + β-Cyclodextrin (Co-grinding) Oral Oral Gavage F1->Oral F2 This compound-loaded Nanoparticles F2->Oral F3 This compound-FSH Conjugate F3->Oral Blood Blood Sampling Oral->Blood IV Intravenous Injection (Control) IV->Blood Plasma Plasma Separation Blood->Plasma HPLC HPLC Analysis Plasma->HPLC PK Calculate AUC & Bioavailability HPLC->PK

References

Techniques to enhance the specificity of Adjudin's biological activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adjudin, a promising compound with diverse biological activities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound, or 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is a small molecule analog of lonidamine. Its primary and most studied biological activity is as a non-hormonal male contraceptive. It reversibly disrupts the adhesion between Sertoli cells and developing spermatids in the testes, leading to the exfoliation of immature germ cells and temporary infertility[1][2][3]. Studies have shown its effectiveness in rats, rabbits, and dogs[4][5][6]. Beyond contraception, this compound has demonstrated potential as an anti-cancer agent, particularly against lung and prostate cancer, by inducing apoptosis and disrupting mitochondrial function in cancer cells[2][7]. It also exhibits anti-inflammatory and anti-ototoxicity properties[2][4].

Q2: What are the known issues with this compound's specificity and what are the common side effects?

The primary challenge with this compound is its low oral bioavailability, which necessitates high doses to achieve the desired contraceptive effect[3]. These high doses can lead to off-target effects, most notably liver inflammation and skeletal muscle atrophy, as observed in some animal studies[1][3]. This narrow therapeutic window between efficacy and toxicity is a significant hurdle for its clinical development[1].

Q3: What are the main strategies being explored to enhance this compound's specificity?

To address the specificity issues, several innovative techniques are under investigation:

  • Targeted Delivery via FSH Conjugation: This involves chemically linking this compound to a mutant form of Follicle-Stimulating Hormone (FSH). Since Sertoli cells in the testes are the only cells in the male body with FSH receptors, this conjugate delivers this compound directly to its target, dramatically reducing the required dose and minimizing systemic toxicity[1][3][8].

  • Structural Modifications: Researchers are synthesizing new derivatives of this compound to improve its safety and efficacy profile. One such derivative, known as BHD, has shown promising results as a reversible male contraceptive with potentially lower toxicity[9].

  • Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles is being explored as a method to improve its solubility, stability, and ability to cross the blood-testis barrier, potentially leading to lower effective doses and fewer side effects[4][7][10].

  • Combination Therapy: Another approach involves co-administering this compound with agents that can transiently increase the permeability of the blood-testis barrier. For example, the F5-peptide has been shown to enhance the efficacy of a lower, otherwise ineffective, dose of this compound[11][12].

Troubleshooting Guides

This compound-FSH Conjugation
IssuePossible Cause(s)Recommended Solution(s)
Low Conjugation Yield - Inaccurate initial protein (FSH) concentration.- Insufficient equivalents of linker added.- Presence of amine contaminants (e.g., glycine) in the antibody solution.- Verify the FSH concentration using a protein assay (e.g., Bradford).- Increase the molar ratio of the linker to the protein.- Perform buffer exchange of the FSH solution via dialysis or desalting column before conjugation[13].
Loss of FSH Receptor Binding Activity - Conjugation reaction interfering with the receptor-binding site of FSH.- Harsh reaction conditions (e.g., pH, temperature) denaturing the protein.- Use site-specific conjugation methods that target regions of the protein away from the binding site.- Optimize reaction conditions to be milder.- Incorporate unnatural amino acids at specific sites for controlled conjugation[14].
Precipitation of the Conjugate - High degree of conjugation leading to insolubility.- Improper buffer conditions.- Reduce the molar ratio of this compound to FSH during conjugation.- Optimize the buffer composition, including pH and ionic strength.
This compound Nanoparticle Formulation
IssuePossible Cause(s)Recommended Solution(s)
Large and Inconsistent Particle Size - Inefficient mixing during the nanoprecipitation process.- Inappropriate solvent/anti-solvent ratio.- Suboptimal concentration of polymer or surfactant.- Ensure rapid and uniform mixing. For larger scale, consider using a confined impinging jet (CIJ) or multi-inlet vortex mixer (MIVM)[15].- Systematically vary the solvent to anti-solvent ratio to find the optimal condition.- Optimize the concentrations of the polymer and stabilizing surfactant through a design of experiment (DoE) approach[16].
Low Drug Encapsulation Efficiency - Poor miscibility of this compound with the nanoparticle's core material.- Drug leakage during the formulation process.- Select a polymer with better compatibility with this compound.- Optimize the solvent evaporation rate; a slower rate can sometimes improve encapsulation.- For hydrophilic drugs, consider using a double emulsion method[17].
Nanoparticle Aggregation and Instability - Insufficient surface charge (low zeta potential).- Inadequate stabilization by surfactants or polymers.- Adjust the pH of the formulation to increase the surface charge.- Increase the concentration of the stabilizing agent.- Ensure proper storage conditions (e.g., temperature, light protection) as recommended by stability studies[18][19][20].

Data Summary

In Vitro Anti-Cancer Activity of this compound
Cell LineCancer TypeIC50 (µM)
A549Human Lung Adenocarcinoma63.1
PC3Human Prostate Cancer93
SGC-7901Human Gastric Adenocarcinoma58
MDA-MB-231Human Breast Adenocarcinoma13.8
Smmc-7721Human Hepatoma72.3
MIA PaCa-2Human Pancreatic Adenocarcinoma52.7
Data summarized from[2][10]
Comparative Efficacy of this compound and its Derivatives/Targeted Formulations
Compound/FormulationAnimal ModelEffective Dose for ContraceptionKey Findings
This compound (Oral)Rat50 mg/kg (two doses/week)100% infertility by ~5 weeks, reversible[1].
This compound-FSH Conjugate (Intraperitoneal)Rat0.5 µg/kgSubstantial increase in selectivity and efficacy, avoiding systemic toxicity observed with high-dose oral this compound[8].
BHD (this compound Derivative) (Oral)Mouse100 mg/kg (single dose)100% contraceptive effect at 2 weeks, with fertility recovering to 90% by 6 weeks[9].
This compound + F5-Peptide (Oral this compound)Rat10 or 20 mg/kg this compound (three doses)F5-peptide enhances the efficacy of a low dose of this compound, inducing reversible infertility[11][12].

Experimental Protocols & Methodologies

General Protocol for In Vivo this compound Efficacy Study in Rats
  • Animal Model: Adult male Sprague-Dawley rats (270-300g body weight) are commonly used.

  • This compound Preparation: this compound is typically supplied as a crystalline solid. For oral gavage, it is suspended in a vehicle such as 0.05% methylcellulose in sterile water[12]. For intravenous injection, it can be dissolved in a suitable solvent like a mixture of DMSO and corn oil[7].

  • Dosing Regimen:

    • Oral Gavage: A common effective dose is 50 mg/kg body weight, administered once or twice weekly[1].

    • Intravenous Injection: Doses are significantly lower due to higher bioavailability.

  • Monitoring Efficacy:

    • Fertility Assessment: Treated males are cohabited with fertile females, and the number of pups is recorded[11].

    • Histological Analysis: Testes are collected at specified time points, fixed (e.g., in modified Davidson's fixative), embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin) to observe the seminiferous epithelium for germ cell depletion[21].

  • Toxicity Monitoring: Body weight is monitored throughout the study. At the end of the study, organs such as the liver, kidney, and skeletal muscle are collected for histological examination to assess for any signs of toxicity[1]. Blood samples can be collected for serum chemistry analysis to monitor liver and kidney function[1][5].

General Protocol for this compound Nanoparticle Formulation (Emulsion-Solvent Evaporation)
  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or THF)[15][16][22].

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188 or PVA) in deionized water[16][22].

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring or sonication to form an oil-in-water emulsion[16][22].

  • Solvent Evaporation: Continue stirring the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles[16].

  • Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove any unencapsulated drug and excess surfactant[16].

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS)[23].

    • Zeta Potential: Measured to assess the surface charge and stability of the nanoparticles[23].

    • Entrapment Efficiency: The amount of this compound encapsulated within the nanoparticles is quantified, often by dissolving a known amount of nanoparticles and measuring the drug concentration using HPLC.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on Sertoli-Spermatid Adhesion

This compound primarily targets the apical ectoplasmic specialization (ES), a testis-specific anchoring junction between Sertoli cells and elongating spermatids[1][2]. It disrupts the organization of the F-actin cytoskeleton within the Sertoli cell, leading to the destabilization of the ES and the premature release of spermatids[2][24]. This process involves the modulation of several signaling pathways, including the mTORC1/rpS6 and FAK pathways, and the altered expression and localization of actin-regulatory proteins like Eps8 and Arp3[2][21].

Adjudin_Mechanism cluster_Sertoli Intracellular Effects This compound This compound SertoliCell Sertoli Cell This compound->SertoliCell Enters mTORC1_rpS6 mTORC1/rpS6 Pathway This compound->mTORC1_rpS6 Modulates FAK FAK Signaling This compound->FAK Modulates Eps8_Arp3 Eps8 & Arp3 (Actin Regulators) This compound->Eps8_Arp3 Alters Expression/ Localization ApicalES Apical Ectoplasmic Specialization (ES) AdhesionLoss Loss of Sertoli-Spermatid Adhesion ApicalES->AdhesionLoss Destabilization Actin F-actin Cytoskeleton Actin->ApicalES Maintains Structure mTORC1_rpS6->Actin FAK->Actin Eps8_Arp3->Actin Regulates SpermatidExfoliation Spermatid Exfoliation AdhesionLoss->SpermatidExfoliation Targeted_Adjudin_Workflow Design 1. Design Strategy (e.g., FSH-conjugate, Nanoparticle) Synthesis 2. Synthesis & Formulation Design->Synthesis Characterization 3. In Vitro Characterization (Size, Purity, Drug Load) Synthesis->Characterization CellAssays 4. In Vitro Efficacy & Toxicity (Sertoli cell co-culture, cytotoxicity) Characterization->CellAssays InVivoPK 5. In Vivo Pharmacokinetics & Biodistribution CellAssays->InVivoPK InVivoEfficacy 6. In Vivo Efficacy & Toxicity Studies InVivoPK->InVivoEfficacy DataAnalysis 7. Data Analysis & Interpretation InVivoEfficacy->DataAnalysis Troubleshooting_Logic Start Unexpected Result Observed CheckControls 1. Verify Experimental Controls (Positive, Negative, Vehicle) Start->CheckControls ReviewProtocol 2. Review Protocol for Deviations CheckControls->ReviewProtocol Controls OK Repeat 5. Repeat Experiment CheckControls->Repeat Control Failed CheckReagents 3. Check Reagent Quality & Stability (this compound, cells, antibodies, etc.) ReviewProtocol->CheckReagents Protocol Followed ReviewProtocol->Repeat Deviation Found Calibrate 4. Calibrate Instruments CheckReagents->Calibrate Reagents OK CheckReagents->Repeat Reagent Issue Calibrate->Repeat Instruments Calibrated Calibrate->Repeat Calibration Needed Hypothesize 6. Formulate New Hypothesis (If result is reproducible) Repeat->Hypothesize Result is Reproducible End Resolution Repeat->End Result Not Reproducible (Likely experimental error) Consult 7. Consult Literature / Colleagues Hypothesize->Consult Consult->End

References

Validation & Comparative

The Reversible Contraceptive Efficacy of Adjudin: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-hormonal male contraceptive candidate, Adjudin, with other emerging alternatives, focusing on the reversibility of their contraceptive effects in animal models. The data presented is intended to offer an objective overview to inform further research and development in the field of male contraception.

Comparative Efficacy and Reversibility of Non-Hormonal Male Contraceptives

The development of a safe, effective, and reversible non-hormonal male contraceptive is a significant goal in reproductive health. This compound, an analogue of lonidamine, has been a compound of interest for its ability to disrupt spermatogenesis by targeting the adhesion between Sertoli cells and developing germ cells.[1][2][3] This mechanism leads to the premature release of spermatids, resulting in infertility.[1][4] A key advantage of this compound is its reversibility; since it does not affect spermatogonia, the seminiferous epithelium can be repopulated once the drug is discontinued.[1]

This guide compares the contraceptive and recovery profiles of this compound with other notable non-hormonal candidates: YCT-529, Triptonide, CDB-4022, and Gamendazole, based on data from various animal models.

Quantitative Comparison of Contraceptive Reversibility

The following tables summarize the key efficacy and reversibility parameters of this compound and its alternatives as observed in preclinical animal studies.

DrugAnimal ModelDosage and AdministrationTime to InfertilityFertility ReductionTime to Fertility RecoveryHormone Levels (Testosterone, FSH, LH)Reference
This compound Rat50 mg/kg, single oral dose~5 weeks (with two doses)100%~11 weeksNo significant change[4]
Rabbit25 mg/kg, weekly intravenous injection for 4 weeksNot specified>95% germ cell absenceMonitored up to 4 weeks post-treatmentNot specified
YCT-529 MouseOral administration4 weeks99%6 weeksNo significant change[5][6]
Cynomolgus MonkeyOral administration2 weeksSignificant sperm production inhibition10-15 weeksNo significant change[5][6]
Triptonide MouseDaily oral dose3-4 weeks~100%4-6 weeksNot specified
Cynomolgus MonkeyDaily oral dose5-6 weeks~100%4-6 weeksNot specified
CDB-4022 Rat2.5 mg/kg, single doseNot specified100%Irreversible in ratsNo significant change[4]
Cynomolgus Monkey12.5 mg/kg/day, 7 days oralBy day 17Severe oligospermia (<1x10⁶ sperm/ml)By week 16No significant change in Testosterone, LH, FSH[4]
Gamendazole Rat3 mg/kg, single oral dose~4 weeks67%100% recoveryNo significant change[4]
Rat6 mg/kg, single oral dose~4 weeks100%57% recoveryNo significant change[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the evaluation of male contraceptive agents in animal models.

Fertility Assessment (Mating Study)

Objective: To determine the contraceptive efficacy and reversibility of a test compound.

Protocol:

  • Animal Model: Sexually mature male animals (e.g., rats, mice) of proven fertility are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week.

  • Pre-treatment Mating: Male animals are cohabited with fertile, estrous females (typically in a 1:2 ratio) to confirm their fertility. The presence of a vaginal plug or sperm in the vaginal lavage confirms mating. Females are monitored for pregnancy and litter size.

  • Dosing: Male animals are administered the test compound at the specified dose and route. A control group receives the vehicle.

  • Contraceptive Efficacy Mating: During and after the treatment period, treated and control males are again cohabited with fertile females. The number of pregnancies and litter sizes are recorded to determine the contraceptive efficacy.

  • Reversibility Mating: After a washout period following the final dose of the test compound, the male animals are repeatedly mated with fertile females to monitor the return of fertility. The time to first successful impregnation and the resulting litter size are key indicators of reversibility.[5][7]

Sperm Parameter Analysis

Objective: To quantitatively assess the impact of the test compound on sperm count, motility, and morphology.

Protocol:

  • Sample Collection: Sperm are collected from the cauda epididymis or vas deferens of euthanized animals. The tissue is minced in a pre-warmed buffer (e.g., Medium 199, Hanks' Balanced Salt Solution) to allow sperm to disperse.[8]

  • Computer-Assisted Sperm Analysis (CASA):

    • Aliquots of the sperm suspension are loaded into a pre-warmed analysis chamber (e.g., Makler or Leja chamber).[8][9]

    • The chamber is placed on the heated stage of a microscope equipped with a CASA system (e.g., Hamilton Thorne).

    • The system's software analyzes multiple fields to determine:

      • Sperm Concentration: Number of sperm per unit volume.

      • Sperm Motility: Percentage of motile and progressively motile sperm.

      • Kinematic Parameters: Curvilinear velocity (VCL), straight-line velocity (VSL), average path velocity (VAP), amplitude of lateral head displacement (ALH), and beat cross frequency (BCF).[10]

  • Sperm Morphology:

    • A smear of the sperm suspension is prepared on a microscope slide and air-dried.

    • The smear is stained (e.g., with Eosin-Nigrosin or Papanicolaou stain).

    • At least 200 sperm are assessed under a light microscope for morphological abnormalities of the head, midpiece, and tail.

Testicular Histology

Objective: To examine the structural changes in the seminiferous epithelium following treatment with the test compound.

Protocol:

  • Tissue Fixation:

    • Testes are excised and fixed in a suitable fixative such as Bouin's solution, 10% neutral buffered formalin, or modified Davidson's fluid.[11][12][13]

    • The duration of fixation varies depending on the fixative and tissue size but is typically 24-48 hours.[12]

  • Tissue Processing and Embedding:

    • Fixed tissues are dehydrated through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%).[11][13]

    • Tissues are then cleared in an agent like xylene and infiltrated with molten paraffin wax.[11][13]

    • The infiltrated tissues are embedded in paraffin blocks.

  • Sectioning and Staining:

    • The paraffin blocks are sectioned at a thickness of 4-5 µm using a microtome.

    • The sections are mounted on microscope slides.

    • For general morphological assessment, sections are deparaffinized, rehydrated, and stained with Hematoxylin and Eosin (H&E).[11][14]

  • Microscopic Examination:

    • Stained sections are examined under a light microscope to assess the integrity of the seminiferous tubules, the presence and stages of germ cells, and any signs of damage or exfoliation.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

adjudin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane (Sertoli Cell) cluster_cytoplasm Cytoplasm This compound This compound Integrin Integrin β1 This compound->Integrin FAK FAK Integrin->FAK Activation p130Cas p130Cas FAK->p130Cas Phosphorylation mTORC1 mTORC1 FAK->mTORC1 Activation Actin_Disorganization Actin Cytoskeleton Disorganization p130Cas->Actin_Disorganization rpS6 rpS6 mTORC1->rpS6 Phosphorylation rpS6->Actin_Disorganization Germ_Cell_Exfoliation Germ Cell Exfoliation Actin_Disorganization->Germ_Cell_Exfoliation

Caption: this compound's proposed signaling pathway in Sertoli cells.

experimental_workflow cluster_pretreatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_posttreatment Post-Treatment/Recovery Phase cluster_analysis Analysis at Key Timepoints Animal_Selection Select & Acclimatize Male Animals Fertility_Confirmation Confirm Fertility (Mating Study) Animal_Selection->Fertility_Confirmation Dosing Administer Test Compound (e.g., this compound) Fertility_Confirmation->Dosing Efficacy_Assessment Assess Contraceptive Efficacy (Mating Study) Dosing->Efficacy_Assessment Sperm_Analysis Sperm Parameter Analysis (CASA) Dosing->Sperm_Analysis Histology Testicular Histology (H&E Staining) Dosing->Histology Washout Washout Period Efficacy_Assessment->Washout Efficacy_Assessment->Sperm_Analysis Efficacy_Assessment->Histology Reversibility_Assessment Assess Fertility Recovery (Mating Study) Washout->Reversibility_Assessment Reversibility_Assessment->Sperm_Analysis Reversibility_Assessment->Histology

Caption: General experimental workflow for evaluating male contraceptives.

References

A Cross-Species Comparative Analysis of Adjudin as a Non-Hormonal Male Contraceptive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Adjudin, a promising non-hormonal male contraceptive candidate, across various animal models. Its performance is contrasted with other notable non-hormonal alternatives, supported by available experimental data. This document aims to serve as a valuable resource for researchers in the field of reproductive biology and pharmacology.

Executive Summary

This compound, a 1H-indazole-3-carboxylic acid derivative, has demonstrated potent anti-spermatogenic activity in multiple species, including rats, rabbits, and dogs.[1][2][3] Its mechanism of action involves the disruption of germ cell adhesion to Sertoli cells within the seminiferous epithelium, leading to the premature release of immature spermatids and subsequent infertility.[1][2] A key advantage of this compound is its targeted action within the testis, which does not appear to affect the hypothalamic-pituitary-gonadal axis, leaving serum testosterone, FSH, and LH levels unchanged.[4] Furthermore, its contraceptive effects have been shown to be reversible upon cessation of treatment.[2][4] This guide presents a detailed analysis of this compound's effectiveness and compares it with other non-hormonal agents, Lonidamine and Gossypol.

Data Presentation: Comparative Efficacy of Non-Hormonal Male Contraceptives

The following tables summarize the quantitative data on the contraceptive efficacy of this compound and other non-hormonal alternatives across different species.

Table 1: Efficacy of this compound in Various Species

SpeciesDosage RegimenTime to InfertilityRecovery Time to FertilityKey Findings
Rat Two doses of 50 mg/kg b.w. (one dose per week)[2][4]~5 weeks[2][4]~11 weeks to 100% recovery[2][4]Induces 100% infertility; no significant changes in body weight or hormonal levels.[2][4]
Rabbit 25 mg/kg b.w. once weekly for 4 weeks (intravenous)Not explicitly stated, but >95% germ cell absence after 4 weeks.Spermatogenesis recovery monitored after 4 weeks of cessation.Intravenous administration is more effective than oral gavage due to higher bioavailability.
Dog Information on specific dosage and quantitative efficacy is limited in the reviewed literature.[1][2][3]Not specifiedNot specifiedStated to have potent anti-spermatogenic activity.[1][2][3]
Primate No data available from the reviewed literature.---

Table 2: Efficacy of Alternative Non-Hormonal Male Contraceptives in Rats

CompoundDosage RegimenEffect on FertilityKey Findings
Lonidamine Single oral dose of 100 mg/kg b.w.Causes shrinkage and weight reduction of testes after 48 hours, consistent with partially reversible inhibition of spermatogenesis.A derivative, BHD, showed 100% contraception in male rats at 2 weeks with a single 500 mg/kg dose.[5]
Gossypol 7.5 mg/rat/day for 10 weeksNo implantation sites in females after 9 weeks of male treatment; all sperm non-motile after 10 weeks.[1]Did not affect body weight, accessory sex organs, or hormone levels.[1] A 5 mg/kg BW dose significantly reduced epididymal sperm count.[6]

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of male contraceptive efficacy. Specific parameters may vary between studies.

Evaluation of Contraceptive Efficacy in Rats
  • Animal Model: Sexually mature male Sprague-Dawley or Wistar rats are commonly used.

  • Treatment Administration: The test compound (e.g., this compound) is administered via oral gavage, intraperitoneal injection, or intravenous injection at predetermined doses and frequencies. A control group receives the vehicle solution.

  • Mating Studies: To assess fertility, treated males are cohabited with untreated, sexually mature females of proven fertility (typically in a 1:1 or 1:2 ratio) for a specified period (e.g., 5-7 days). The day of finding sperm in the vaginal smear is considered day 1 of gestation.

  • Fertility Assessment: Pregnant females are monitored, and the number of implantation sites and live fetuses are counted upon sacrifice at a late stage of gestation (e.g., day 20). Fertility is expressed as the percentage of males that successfully impregnate a female.

  • Reversibility Studies: Following the cessation of treatment, a washout period is allowed, after which males are again cohabited with females to determine the return of fertility.

Sperm Motility and Count Analysis
  • Sample Collection: Sperm are collected from the cauda epididymis. The tissue is minced in a pre-warmed buffer (e.g., Biggers, Whitten, and Whittingham medium) and incubated to allow sperm to swim out.

  • Sperm Counting: Sperm concentration is determined using a hemocytometer or a computer-assisted sperm analysis (CASA) system.

  • Sperm Motility Assessment: A drop of the sperm suspension is placed on a microscope slide, and the percentage of motile sperm is assessed visually or by a CASA system. Progressive motility (forward movement) is a key parameter.

Mandatory Visualization

Signaling Pathway of this compound in Sertoli Cells

This compound primarily targets the apical ectoplasmic specialization (ES), a testis-specific anchoring junction between Sertoli cells and elongating spermatids. It disrupts the actin filament network within the Sertoli cell, leading to the premature release of spermatids. This process is mediated through the modulation of several signaling pathways.

Adjudin_Signaling_Pathway This compound This compound Apical_ES Apical Ectoplasmic Specialization (ES) This compound->Apical_ES Targets FAK FAK mTORC1_rpS6 mTORC1/rpS6 Pathway Eps8 Eps8 (Actin Bundling Protein) FAK->Eps8 Downregulates Arp3 Arp3 (Branched Actin Polymerization) mTORC1_rpS6->Arp3 Alters Spatial Distribution Actin_Bundles Actin Filament Bundles Eps8->Actin_Bundles Maintains Actin_Destabilization Destabilization of Actin Bundles Arp3->Actin_Destabilization Promotes Spermatid_Detachment Premature Spermatid Detachment Actin_Destabilization->Spermatid_Detachment Leads to

Caption: this compound's signaling cascade in Sertoli cells.

Experimental Workflow for Male Contraceptive Evaluation

The following diagram illustrates a typical experimental workflow for assessing the efficacy of a novel male contraceptive agent in a rodent model.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., Male Rats) Grouping Grouping (Control vs. Treatment) Animal_Acclimation->Grouping Treatment Treatment Administration (e.g., Oral Gavage of this compound) Grouping->Treatment Mating Mating Trial (Treated Males x Untreated Females) Treatment->Mating Sperm_Analysis Sperm Parameter Analysis (Count, Motility, Morphology) Treatment->Sperm_Analysis Concurrent or Post-Treatment Fertility_Assessment Fertility Assessment (Implantation Sites, Litter Size) Mating->Fertility_Assessment Reversibility Reversibility Study (Post-Treatment Mating) Mating->Reversibility After Washout Period Data_Analysis Data Analysis and Conclusion Fertility_Assessment->Data_Analysis Sperm_Analysis->Data_Analysis Reversibility->Data_Analysis

Caption: General workflow for preclinical male contraceptive efficacy studies.

Conclusion

This compound shows significant promise as a reversible, non-hormonal male contraceptive, with robust efficacy demonstrated in rats and rabbits. Its targeted mechanism of action, which avoids systemic hormonal disruption, is a significant advantage. However, a notable gap in the current research is the lack of quantitative efficacy data in larger animal models such as dogs and, critically, in non-human primates. Further studies in these species are essential to validate its potential for human use. The comparison with Lonidamine and Gossypol highlights both the potential of this class of compounds and the challenges related to achieving a high therapeutic index. The signaling pathways involved in this compound's action are becoming clearer, offering opportunities for the development of more targeted and potent analogues. Continued research into the long-term safety and efficacy of this compound in a wider range of species will be crucial in determining its future as a viable male contraceptive option.

References

A Head-to-Head Analysis of Adjudin and Other Non-Hormonal Male Contraceptives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of male contraception is undergoing a significant transformation, with a growing focus on non-hormonal options that offer reversible and safe alternatives to traditional methods. This guide provides a detailed, head-to-head comparison of Adjudin, a front-runner in this new wave, with other notable non-hormonal male contraceptives in development. The information presented herein is collated from preclinical and early clinical studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

This guide delves into the mechanisms of action, efficacy, safety profiles, and experimental data of this compound and its counterparts: CDB-4022, Gamendazole, YCT-529, and the hydrogel implant ADAM. While direct comparative studies are limited, this analysis aggregates available data to facilitate a scientific evaluation of these promising candidates. This compound, an indazole-carboxylic acid derivative, acts by disrupting the adhesion of sperm cells to Sertoli cells within the testes, leading to the release of immature sperm and subsequent infertility.[1][2] Other agents employ different strategies, from inhibiting key enzymes involved in sperm production to physically blocking sperm transport.

Comparative Data on Efficacy and Safety

The following tables summarize the quantitative data from preclinical and clinical studies of this compound and other selected non-hormonal male contraceptives. It is important to note that the experimental conditions, including animal models, dosage, and duration of treatment, may vary between studies, making direct comparisons challenging.

Table 1: Efficacy of Non-Hormonal Male Contraceptives in Animal Models

CompoundAnimal ModelDosageEfficacyTime to InfertilityReversibilitySource
This compound RatTwo doses of 50 mg/kg b.w. (one dose per week)100% infertility~5 weeks100% fertility rebound by ~11 weeks[3]
Rabbit25 mg/kg weekly for 4 weeks (intravenous)>95% germ cell absence from seminiferous epithelium4 weeksSpermatogenesis recovery monitored after cessation[4][5]
Dog-Effective in inducing reversible infertility-Reversible[3]
CDB-4022 RatSingle oral dose of 2.5 mg/kgSignificant loss of testes weight-Irreversible unless pre-treated with GnRH agonist/antagonist[6][7][8]
Cynomolgus Monkey12.5 mg/kg/day for 7 daysSperm concentration < 1x10⁶ sperm/ml; 0% motilityBy day 17Reversible; recovery by week 16[9][10]
Gamendazole RatSingle oral dose of 6 mg/kg100% infertility4 weeksComplete recovery in 4 of 7 rats[11]
YCT-529 MouseOral administration99% effective in preventing pregnancy4 weeksFully reversible within 4-6 weeks[12][13][14]
Non-human PrimateOral dosingSignificant reduction in sperm counts2 weeksFull reversal of sperm count after cessation[12][15][16]

Table 2: Safety and Toxicity Profile

CompoundKey Safety/Toxicity FindingsAnimal ModelSource
This compound No genotoxicity; not toxic in acute doses up to 2000 mg/kg b.w. No significant changes in serum testosterone, FSH, and LH. Liver inflammation and muscle atrophy reported in some animals.Rat, Mouse[3][17]
CDB-4022 No effect on circulating levels of testosterone, LH, or estradiol in monkeys. In rats, a decrease in inhibin B and an increase in FSH were observed.Rat, Cynomolgus Monkey[6][9][18]
Gamendazole At 200 mg/kg i.p., 60% of rats died. At effective contraceptive doses, no remarkable pathological findings.Rat[19]
YCT-529 No significant side effects observed in preclinical studies.Mouse, Non-human Primate[12][13]
ADAM No serious adverse events reported in the Phase 1 clinical trial. Most adverse events were mild and consistent with a no-scalpel vasectomy recovery.Human[2][20][21]

Mechanism of Action and Signaling Pathways

The non-hormonal contraceptives discussed herein employ distinct mechanisms to achieve male contraception.

This compound: Disrupting Sertoli-Germ Cell Adhesion

This compound's primary mechanism involves the disruption of the apical ectoplasmic specialization (ES), a unique anchoring junction between Sertoli cells and elongating spermatids.[3] This leads to the premature release of immature spermatids from the seminiferous epithelium, resulting in infertility.[1] The process does not affect spermatogonia, allowing for the regeneration of sperm and thus, reversibility.[2]

Adjudin_Mechanism This compound This compound Apical_ES Apical Ectoplasmic Specialization (ES) This compound->Apical_ES targets Sertoli_Spermatid_Adhesion Sertoli-Spermatid Adhesion This compound->Sertoli_Spermatid_Adhesion disrupts Apical_ES->Sertoli_Spermatid_Adhesion maintains Immature_Spermatid_Release Premature Release of Immature Spermatids Sertoli_Spermatid_Adhesion->Immature_Spermatid_Release prevents Infertility Infertility Immature_Spermatid_Release->Infertility

Caption: this compound's mechanism of action targeting the apical ES.

CDB-4022: A Multi-faceted Approach

CDB-4022, an indenopyridine, also targets the Sertoli-germ cell adherens junctions.[22] Its mechanism is thought to involve the activation of the MAPK pathway, alteration of Sertoli-germ cell adherens junction proteins, and disruption of the Sertoli cell microtubule structure, ultimately leading to germ cell loss.[6][8][18]

Gamendazole: Targeting Chaperone Proteins

Gamendazole, another indazole derivative, is believed to exert its contraceptive effect by targeting the heat shock protein 90 (HSP90) and eukaryotic elongation factor 1 alpha 1 (EEF1A1).[23] This interaction is thought to disrupt the integrity of Sertoli cell-spermatid junctions.[24]

YCT-529: Inhibiting Vitamin A Metabolism

YCT-529 is a selective antagonist of the retinoic acid receptor alpha (RAR-α), which is crucial for sperm production.[13] By blocking this receptor, YCT-529 interferes with vitamin A metabolism in the testes, thereby halting spermatogenesis.[12]

YCT529_Pathway YCT529 YCT-529 RAR_alpha Retinoic Acid Receptor Alpha (RAR-α) YCT529->RAR_alpha inhibits Vitamin_A_Signaling Vitamin A Signaling Pathway RAR_alpha->Vitamin_A_Signaling mediates Spermatogenesis Spermatogenesis Vitamin_A_Signaling->Spermatogenesis is essential for Infertility Infertility Spermatogenesis->Infertility cessation leads to

Caption: YCT-529's inhibitory effect on the RAR-α pathway.

ADAM: A Physical Barrier

ADAM is a hydrogel that is injected into the vas deferens.[25] It forms a physical barrier that blocks the transport of sperm, preventing them from mixing with semen.[20][26] The hydrogel is designed to be biodegradable, allowing for the potential for reversibility as it liquefies over time.[2][27]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in key studies for each contraceptive.

This compound: Evaluation of Sertoli-Germ Cell Adhesion
  • Animal Model: Adult male Sprague-Dawley rats.[28]

  • Treatment: A single oral dose of this compound (50 mg/kg b.w.) or vehicle.[28][29]

  • Tissue Collection and Preparation: Testes were collected at various time points post-treatment. For histology, testes were fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin. For protein analysis, testes were lysed to prepare protein extracts.[4][28]

  • Analysis:

    • Histology: Seminiferous tubule morphology and germ cell detachment were examined microscopically.

    • Immunoblotting: Protein levels of junctional proteins (e.g., claudin-11, occludin, N-cadherin) were quantified to assess the integrity of the blood-testis barrier and cell-cell junctions.[29]

    • Immunofluorescence: Localization of proteins like F-actin was visualized to assess the Sertoli cell cytoskeleton.[28]

Adjudin_Protocol cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Animal_Model Sprague-Dawley Rats Treatment Oral this compound (50 mg/kg) or Vehicle Animal_Model->Treatment Tissue_Collection Testis Collection (Time-course) Treatment->Tissue_Collection Histology Histological Analysis (H&E Staining) Tissue_Collection->Histology Immunoblotting Immunoblotting (Junctional Proteins) Tissue_Collection->Immunoblotting Immunofluorescence Immunofluorescence (F-actin) Tissue_Collection->Immunofluorescence

Caption: Experimental workflow for this compound's effect on Sertoli-germ cell adhesion.

CDB-4022: Antispermatogenic Effect in Primates
  • Animal Model: Adult male cynomolgus monkeys.[9][10]

  • Treatment: l-CDB-4022 administered via nasogastric tube at 12.5 mg/kg/day for 7 days.[9][10]

  • Sample Collection: Blood samples were collected to measure plasma levels of CDB-4022 and hormones. Semen samples were collected by electroejaculation for analysis. Testes were removed for histological examination.[7][9]

  • Analysis:

    • Pharmacokinetics: Plasma concentrations of l-CDB-4022 and its metabolite were determined.

    • Semen Analysis: Sperm concentration, motility, and total sperm per ejaculate were quantified.

    • Hormone Analysis: Serum levels of testosterone, LH, FSH, and inhibin B were measured by radioimmunoassay or ELISA.

    • Histology: Testicular and epididymal morphology were examined.

YCT-529: RAR-α Inhibition Assay
  • Method: In vitro competitive binding assay.

  • Protocol:

    • Purified RAR-α protein is incubated with a radiolabeled retinoic acid ligand.

    • Increasing concentrations of YCT-529 are added to compete with the radiolabeled ligand for binding to RAR-α.

    • The amount of bound radiolabeled ligand is measured.

    • The IC50 value (the concentration of YCT-529 that inhibits 50% of the radiolabeled ligand binding) is calculated to determine the inhibitory potency of YCT-529.[30]

ADAM Hydrogel: Clinical Trial Protocol
  • Study Design: Phase 1, open-label, single-arm, multi-center, dose-ranging trial.[2]

  • Participants: Healthy men with normal semen parameters.[2][31]

  • Procedure:

    • The vas deferens is externalized using a no-scalpel vasectomy (NSV) approach under local or general anesthesia.[2]

    • The vas deferens is cannulated with a 24G over-the-needle catheter.[2]

    • ADAM hydrogel is injected into the lumen of the vas deferens using a proprietary automated injector.[2][25]

  • Follow-up and Analysis:

    • Participants are monitored for adverse events.[2]

    • Semen analysis is performed at regular intervals to determine sperm concentration and motility. Azoospermia (absence of sperm) is the primary efficacy endpoint.[21][32]

Conclusion and Future Directions

The field of non-hormonal male contraception is vibrant, with several promising candidates progressing through preclinical and clinical development. This compound and its analogs, CDB-4022 and Gamendazole, have demonstrated potent antispermatogenic effects by targeting Sertoli-germ cell adhesion, though with some concerns regarding toxicity and reversibility that require further investigation. YCT-529 presents a novel oral approach by inhibiting a key pathway in sperm production with a favorable preclinical safety profile. The ADAM hydrogel offers a long-acting, reversible alternative to vasectomy, with early clinical data showing promise.

For drug development professionals, the key challenges remain optimizing the therapeutic window to ensure efficacy with minimal off-target effects and ensuring complete and timely reversibility. Head-to-head comparative studies under standardized conditions will be crucial to definitively establish the relative merits of these different approaches. As these candidates move further into clinical trials, the scientific community eagerly awaits more robust data on their long-term safety and efficacy in humans, which will ultimately determine their potential to revolutionize family planning.

References

Comparative Efficacy of Adjudin Across Diverse Tumor Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

Adjudin, a 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is an analogue of the anti-cancer drug lonidamine.[1][2][3][4] Initially developed as a non-hormonal male contraceptive, recent studies have unveiled its potent anti-neoplastic properties across a range of cancer types.[1][3][4][5] This guide provides a comparative analysis of this compound's anti-cancer efficacy, supported by experimental data from various in vitro and in vivo tumor models. It aims to offer researchers and drug development professionals a clear overview of its therapeutic potential.

In Vitro Anti-Proliferative Activity

This compound has demonstrated significant anti-proliferative effects against a panel of human and murine cancer cell lines in a dose-dependent manner.[1] Its efficacy, measured by the half-maximal inhibitory concentration (IC50), varies across different tumor types, indicating a degree of selectivity. Notably, in lung (A549) and prostate (PC3) cancer cell lines, this compound proved to be a more potent inhibitor of cell proliferation than its analogue, lonidamine (LND).[1][2]

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines (24-hour treatment)

Cell LineCancer TypeThis compound IC50 (µM)Lonidamine (LND) IC50 (µM)
A549 Human Lung Adenocarcinoma63.1>200
PC3 Human Prostate Adenocarcinoma93.0125.3
MDA-MB-231 Human Breast Adenocarcinoma13.8Not Determined
SGC-7901 Human Gastric Adenocarcinoma58.0Not Determined
Smmc-7721 Human Hepatoma72.3Not Determined
MIA Paca-2 Human Pancreatic Adenocarcinoma52.7Not Determined
Du145 Human Prostate Cancer53.5>500
4T1 Mouse Mammary Tumor79.4>300
GL261 Mouse Glioma58.9230.9

Data compiled from multiple studies.[1][2]

In Vivo Tumor Growth Inhibition

The anti-tumor efficacy of this compound has been validated in vivo using xenograft models in athymic nude mice. Intraperitoneal administration of this compound led to significant suppression of both lung and prostate tumor growth without notable toxicity or changes in body weight.[1][4]

Table 2: Efficacy of this compound in Xenograft Tumor Models

Tumor ModelCell LineTreatment ProtocolOutcomeStatistical Significance
Lung Carcinoma A549100 mg/kg this compound, intraperitoneally, every three days for six doses.Significant inhibition of tumor growth compared to vehicle control.[1]P < 0.0001
Prostate Carcinoma PC3100 mg/kg this compound, intraperitoneally, every other day for five doses.Significant inhibition of tumor growth compared to vehicle control.[1]P = 0.006

Data sourced from in vivo studies in nude mice.[1]

Mechanism of Action: Induction of Apoptosis and Mitochondrial Dysfunction

This compound's primary mechanism of anti-cancer activity involves the induction of apoptosis through the intrinsic, mitochondria-mediated pathway.[1][2][4] This process is characterized by several key molecular events.

  • Mitochondrial Targeting : this compound triggers mitochondrial dysfunction, leading to a loss of mitochondrial membrane potential and a reduction in cellular ATP levels.[1][4]

  • Caspase Activation : The disruption of mitochondrial function leads to the release of cytochrome C, which in turn activates Caspase-9 and the executioner Caspase-3, culminating in apoptosis.[1]

  • SIRT3-FOXO3a Axis : In small-cell lung cancer models, this compound has been shown to activate the SIRT3-FOXO3a signaling pathway, which is pivotal for its anti-cancer effects in this context.[6]

Below is a diagram illustrating the primary signaling pathway activated by this compound leading to cancer cell apoptosis.

G cluster_0 cluster_1 Mitochondrion cluster_2 cluster_3 This compound This compound Mito_dys Mitochondrial Dysfunction This compound->Mito_dys triggers MMP_loss Loss of Membrane Potential Mito_dys->MMP_loss ATP_dec Reduced ATP Levels Mito_dys->ATP_dec CytoC Cytochrome C Release Mito_dys->CytoC Casp9 Cleaved Caspase-9 CytoC->Casp9 activates Casp3 Cleaved Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces G cluster_0 EMT Protein Regulation This compound This compound SIRT3 SIRT3 This compound->SIRT3 activates FOXO3a FOXO3a SIRT3->FOXO3a upregulates Vimentin Vimentin / N-cadherin (Downregulation) FOXO3a->Vimentin regulates Ecadherin E-cadherin (Upregulation) FOXO3a->Ecadherin regulates Apoptosis Increased Apoptosis (via Cleaved Caspase-3) FOXO3a->Apoptosis promotes Migration Inhibition of Cell Migration & Invasion Vimentin->Migration Ecadherin->Migration G cluster_0 In Vitro Analysis cluster_1 In Vivo Validation cell_culture 1. Cancer Cell Line Culture mtt 2. Cell Viability (MTT Assay) cell_culture->mtt colony 3. Colony Formation Assay mtt->colony apoptosis 4. Apoptosis Analysis (Flow Cytometry) colony->apoptosis western 5. Protein Expression (Western Blot) apoptosis->western xenograft 6. Xenograft Tumor Model Inoculation western->xenograft Promising Results treatment 7. This compound Administration xenograft->treatment monitoring 8. Tumor Volume & Body Weight Monitoring treatment->monitoring analysis 9. Endpoint Tumor Excision & Analysis monitoring->analysis

References

Validating Adjudin's Downstream Targets in Sertoli Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adjudin, a non-hormonal male contraceptive candidate, primarily functions by disrupting the adhesion between Sertoli cells and developing spermatids, leading to reversible infertility.[1][2] This guide provides a comparative overview of the key downstream signaling targets of this compound in Sertoli cells, supported by experimental data and detailed protocols to aid in the validation and further investigation of its mechanism of action.

Key Downstream Signaling Pathways of this compound

This compound's primary site of action is the apical ectoplasmic specialization (apical ES), a unique actin-based adherens junction between Sertoli cells and elongating spermatids.[3][4] Its disruptive effect is mediated through the modulation of several key signaling pathways that govern cytoskeletal dynamics and cell adhesion.

Disruption of Actin Cytoskeleton Dynamics

This compound induces a significant reorganization of the actin cytoskeleton within Sertoli cells, leading to the destabilization of the apical ES. This is achieved by targeting several actin-regulatory proteins.

Key Targets and Their Modulation by this compound:

Target ProteinFunctionEffect of this compoundReference
Eps8 Actin capping and bundlingDownregulation of expression[2]
Arp3 Actin nucleation and branchingMislocalization and induction of aberrant branching[2]
Drebrin E Actin binding and stabilizationDisrupted expression[2]

Experimental Validation:

The modulation of these proteins is typically validated using techniques such as Western blotting to quantify changes in protein expression and immunofluorescence microscopy to observe changes in their localization within Sertoli cells.

Perturbation of Cell Polarity

The maintenance of cell polarity is crucial for the integrity of the seminiferous epithelium. This compound has been shown to disrupt the localization of key polarity proteins, further contributing to junctional instability.

Key Targets and Their Modulation by this compound:

Target ProteinFunctionEffect of this compoundReference
PAR6 Polarity proteinDisrupted expression at apical ES[2]
14-3-3 Polarity protein (also known as PAR5)Loss from the apical ES[2]
Modulation of Focal Adhesion Kinase (FAK) and mTORC1 Signaling

This compound influences critical signaling cascades that regulate cell adhesion, proliferation, and survival, including the FAK and mTORC1 pathways.

Key Targets and Their Modulation by this compound:

Signaling PathwayKey ProteinsEffect of this compoundReference
FAK Signaling FAK, p-FAK-Y397, p-FAK-Y407Downregulation of expression/phosphorylation[5]
mTORC1 Signaling mTORC1, rpS6Activation of the pathway[5][6]

Comparative Performance:

While direct comparative studies with other non-hormonal contraceptives are limited, this compound's mechanism is distinct. For instance, Lonidamine, an analog of this compound, also disrupts the Sertoli cell cytoskeleton but is considered less specific than this compound, which preferentially targets the apical ES.[2][4]

Experimental Protocols

Western Blotting for Protein Expression Analysis

This protocol outlines the steps to quantify changes in the expression of target proteins in Sertoli cells following this compound treatment.

  • Cell Culture and Treatment: Culture primary Sertoli cells or a suitable cell line (e.g., TM4) to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle control for a specified time period.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., Eps8, Arp3, FAK, p-FAK, rpS6) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for Protein Localization

This protocol allows for the visualization of the subcellular localization of target proteins in Sertoli cells.

  • Cell Culture and Treatment: Grow Sertoli cells on glass coverslips and treat with this compound or vehicle control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with a suitable blocking buffer and incubate with primary antibodies against the target proteins. Follow with incubation with fluorescently-labeled secondary antibodies.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Microscopy: Acquire images using a fluorescence or confocal microscope.

Visualizing this compound's Signaling Network

The following diagrams illustrate the key signaling pathways affected by this compound in Sertoli cells.

Adjudin_Signaling_Pathway This compound This compound Apical_ES Apical Ectoplasmic Specialization (Apical ES) This compound->Apical_ES Targets Eps8 Eps8 This compound->Eps8 Arp3 Arp3 This compound->Arp3 Drebrin_E Drebrin E This compound->Drebrin_E FAK_Signaling FAK Signaling This compound->FAK_Signaling mTORC1_Signaling mTORC1 Signaling This compound->mTORC1_Signaling Actin_Bundles Actin Filament Bundles Apical_ES->Actin_Bundles Junction_Disruption Sertoli-Spermatid Junction Disruption Actin_Bundles->Junction_Disruption Eps8->Actin_Bundles Stabilizes Actin_Branching Aberrant Actin Branching Arp3->Actin_Branching Promotes Drebrin_E->Actin_Bundles Stabilizes Actin_Branching->Actin_Bundles Destabilizes FAK FAK / p-FAK FAK_Signaling->FAK rpS6 rpS6 mTORC1_Signaling->rpS6 Spermatid_Exfoliation Spermatid Exfoliation Junction_Disruption->Spermatid_Exfoliation

Caption: this compound's multifaceted disruption of Sertoli cell signaling pathways.

experimental_workflow start Sertoli Cell Culture treatment This compound Treatment start->treatment protein_extraction Protein Extraction treatment->protein_extraction immunofluorescence Immunofluorescence treatment->immunofluorescence western_blot Western Blotting protein_extraction->western_blot quantification Protein Expression Quantification western_blot->quantification end Data Interpretation quantification->end localization Protein Localization Analysis immunofluorescence->localization localization->end

Caption: Workflow for validating this compound's downstream targets.

References

Adjudin: A Comparative Analysis of its Effects on Cancerous and Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Adjudin (also known as AF-2364), a compound initially investigated as a non-hormonal male contraceptive, is demonstrating significant potential as an anti-cancer agent. This guide provides a comparative analysis of this compound's effects on cancerous versus normal cells, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Executive Summary

This compound exhibits a dual mechanism of action, selectively targeting cancerous cells for apoptosis while demonstrating a distinct, non-lethal effect on specific normal cells. In cancerous cells, this compound induces cell death by disrupting mitochondrial function, leading to a cascade of events culminating in apoptosis.[1][2] Conversely, in normal testicular cells, its primary target for contraception, this compound disrupts cell adhesion, leading to reversible infertility without causing widespread cell death.[3][4] This differential activity suggests a promising therapeutic window for this compound in oncology.

Data Presentation: Comparative Efficacy and Cytotoxicity

This compound's potency against various cancer cell lines has been quantified through IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells. Comparative studies show that this compound is more potent than its analog, lonidamine, in several cancer cell lines.[1][5]

Cell LineCell TypeThis compound IC50 (µM)Lonidamine IC50 (µM)Reference
A549Human Lung Adenocarcinoma63.1>200[1][5]
PC3Human Prostate Cancer93.0120[1][5]
SGC-7901Human Gastric Adenocarcinoma58.0Not Reported[5]
MDA-MB-231Human Breast Adenocarcinoma13.8Not Reported[5]
Smmc-7721Human Hepatoma72.3Not Reported[5]
MIA PaCa-2Human Pancreatic Adenocarcinoma52.7Not Reported[5]

Notably, studies on rat primary Sertoli cells have indicated minimal toxicity from this compound in these normal cells.[1] Furthermore, toxicity studies have shown no genotoxicity and low acute toxicity in rats and mice, with no significant impact on cell adhesion in organs such as the kidney, liver, brain, and heart at effective contraceptive doses.[4][6]

Mechanism of Action: A Tale of Two Cell Types

The divergent effects of this compound in cancerous and normal cells stem from its distinct mechanisms of action.

In Cancerous Cells: Induction of Apoptosis via Mitochondrial Dysfunction

This compound's anti-cancer activity is primarily mediated through the intrinsic apoptotic pathway, initiated by the disruption of mitochondrial function.[1][5] This process can be visualized as a signaling cascade:

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Triggers Dysfunction MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss ATP_Reduction Reduced Cellular ATP Mitochondria->ATP_Reduction Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C Caspase9 Cleaved Caspase-9 Cytochrome_C->Caspase9 Activates Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic pathway in cancer cells.

In Normal Testicular Cells: Disruption of Cell Adhesion

In the testis, this compound's contraceptive effect is not due to cell killing but rather the disruption of the physical connection between Sertoli cells and developing sperm cells (spermatids).[3][7] This is achieved by targeting the apical ectoplasmic specialization (ES), a unique cell junction in the testis.[7][8]

G This compound This compound Apical_ES Apical Ectoplasmic Specialization (ES) This compound->Apical_ES Targets Actin Actin Microfilament Bundles Apical_ES->Actin Perturbs Organization Adhesion_Disruption Disruption of Sertoli-Spermatid Adhesion Actin->Adhesion_Disruption Exfoliation Germ Cell Exfoliation (Reversible Infertility) Adhesion_Disruption->Exfoliation

Caption: this compound's mechanism of action in normal testicular cells.

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the effects of this compound.

Cell Viability and IC50 Determination (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against drug concentration.

Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment: Cells are treated with this compound or a vehicle control.

  • Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., cleaved Caspase-3, Cytochrome C) and then with a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

This compound presents a compelling case for further investigation as a targeted anti-cancer therapeutic. Its ability to selectively induce apoptosis in cancer cells while having a non-cytotoxic, reversible effect on normal cells highlights a favorable safety profile. The detailed mechanisms and experimental data provided in this guide offer a solid foundation for future research and development in the field of oncology.

References

Safety Operating Guide

Proper Disposal Procedures for Adjudin (AF-2364)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety information and detailed procedural guidance for the proper handling and disposal of Adjudin, also known as AF-2364. This compound is an investigational compound and should be handled by trained professionals in a laboratory setting. The following procedures are designed to ensure the safety of laboratory personnel and to prevent environmental contamination.

Hazard and Safety Data

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It should be considered a hazardous material[2]. All personnel handling this compound must be familiar with the information presented in the Safety Data Sheet (SDS).

Identifier Value
Chemical Name 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carbohydrazide[1][3]
Synonyms AF-2364[2][3]
CAS Number 252025-52-8[1][2]
Molecular Formula C₁₅H₁₂Cl₂N₄O[1][2]
Molecular Weight 335.19 g/mol [1][3]
GHS Hazard Statements H302: Harmful if swallowed[1]. H410: Very toxic to aquatic life with long lasting effects[1].
Solubility Soluble in DMSO (~20 mg/ml) and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers[2].
Storage Store as a crystalline solid at -20°C[2].

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions. The primary directive is to avoid any release into the environment and to manage all waste through a licensed hazardous waste disposal service[1].

1. Personal Protective Equipment (PPE) and Handling:

  • PPE: Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat or impervious clothing[1]. A respirator may be required depending on the potential for aerosol formation[1].

  • Handling: Conduct all waste handling procedures within a chemical fume hood or an area with adequate exhaust ventilation to avoid inhalation of dust or aerosols[1]. Do not eat, drink, or smoke in the handling area[1]. Wash hands thoroughly after handling[1][2].

2. Waste Segregation and Collection:

  • Identify Waste Streams: Identify all materials that have come into contact with this compound. This includes:

    • Unused or expired solid this compound powder.

    • Solutions containing this compound (e.g., in DMSO, DMF, or aqueous buffers)[2].

    • Contaminated consumables (e.g., pipette tips, centrifuge tubes, gloves, weighing paper).

    • Contaminated glassware.

    • Spill cleanup materials.

  • Solid Waste: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof hazardous waste container. Do not mix with incompatible waste streams[1]. Given this compound's high toxicity to aquatic life, it is critical that no liquid waste is poured down the drain[1].

  • Sharps Waste: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

3. Waste Labeling and Storage:

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound (1-(2,4-Dichlorobenzyl)-1H-indazole-3-carbohydrazide)."

    • The specific hazards: "Toxic," "Ecotoxic."

    • The date the waste was first added to the container.

  • Storage: Store the sealed waste containers in a designated, secure secondary containment area away from incompatible materials like strong acids, alkalis, and oxidizing agents[1]. The storage area should be cool and well-ventilated[1].

4. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Regulatory Compliance: The final disposal method must be in accordance with all local, state, and federal regulations. The recommended method is disposal at an approved waste disposal plant, which typically involves high-temperature incineration[1].

  • Documentation: Maintain a record of all disposed this compound waste, including quantities and disposal dates, as required by your institution.

5. Spill Management:

  • Containment: In the event of a spill, evacuate non-essential personnel. Prevent further spillage and stop the material from entering drains or water courses[1].

  • Cleanup: Absorb liquid spills with an inert, non-combustible absorbent material (e.g., diatomite, universal binders). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Disposal of Spill Debris: Collect all cleanup materials and contaminated soil in a sealed, labeled hazardous waste container for disposal according to the procedures outlined above[1].

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_collect Phase 2: Segregation & Collection cluster_store Phase 3: Labeling & Storage cluster_dispose Phase 4: Final Disposition A Identify this compound Waste (Solid, Liquid, Labware) B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Ventilated Area (Fume Hood) B->C D Select Appropriate Waste Container C->D Proceed to Collection E Segregate Waste Types (Solid vs. Liquid) D->E F Collect Waste in Sealed Containers E->F G Label Container: 'Hazardous Waste - this compound' F->G Proceed to Storage H Store in Secure Secondary Containment G->H I Contact EHS or Approved Waste Vendor H->I Ready for Disposal J Transfer for Disposal (e.g., Incineration) I->J K Document Disposal Record J->K

Caption: this compound Waste Disposal Workflow.

References

Personal protective equipment for handling Adjudin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Adjudin (also known as AF-2364) is paramount. This guide provides immediate, essential safety protocols and logistical information to foster a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is crucial to handle this compound with care to avoid accidental ingestion and environmental contamination.

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Source: DC Chemicals Safety Data Sheet[1]

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against exposure. When handling this compound, the following PPE is mandatory.

1. Hand Protection:

  • Wear chemical-resistant gloves. Ensure gloves are long enough to cover the cuffs of the lab coat to prevent skin exposure at the wrist.[2]

2. Eye and Face Protection:

  • Use safety glasses with side shields or goggles. A face shield may be required for operations with a higher risk of splashing.[2][3]

3. Skin and Body Protection:

  • Wear a lab coat or a moisture-impervious gown that covers clothing and exposed skin from the neck to the knees.[2]

4. Respiratory Protection:

  • In situations where dust or aerosols may be generated, use a properly fitted mask or respirator.[1][3]

Procedural Workflow for Donning and Doffing PPE

Following a standardized sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Put on Gown Don1->Don2 Don3 Put on Mask or Respirator Don2->Don3 Don4 Put on Goggles or Face Shield Don3->Don4 Don5 Put on Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Goggles or Face Shield Doff3->Doff4 Doff5 Remove Mask or Respirator Doff4->Doff5 Doff6 Perform Hand Hygiene Doff5->Doff6

Caption: Standard sequence for donning and doffing Personal Protective Equipment (PPE).

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and the safety of laboratory personnel.

  • Handling: Avoid inhalation, and contact with eyes and skin.[1] Do not eat, drink, or smoke when using this product.[1] Wash skin thoroughly after handling.[1] Use only in areas with appropriate exhaust ventilation.[1]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Store away from direct sunlight and sources of ignition.[1] Recommended storage temperature is -20°C for the powder form.[1][4]

Solubility Information

This compound is supplied as a crystalline solid.[4] Its solubility varies depending on the solvent.

SolventApproximate Solubility
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (DMSO)20 mg/mL
1:20 solution of DMF:PBS (pH 7.2)0.05 mg/mL

Source: Cayman Chemical Product Information[4]

For aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer.[4] Aqueous solutions are not recommended for storage for more than one day.[4]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]

  • Eye Contact: Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[1]

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration.

Disposal Plan

Dispose of this compound and its container in accordance with local, state, and federal regulations. It should be disposed of at an approved waste disposal plant.[1] Avoid release to the environment and collect any spillage.[1] Due to its toxicity to aquatic life, do not allow it to enter drains or waterways.[1] For unused or unwanted contraceptives in general, landfill or incineration are possible disposal options, and this should be conducted according to international and national legislation.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adjudin
Reactant of Route 2
Reactant of Route 2
Adjudin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.